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Foundational

Chemical structure of Uridylyl(2'->5')uridine ammonium salt

An In-Depth Technical Guide to the Chemical Structure and Properties of Uridylyl(2'->5')uridine Ammonium Salt For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of an Atypical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of Uridylyl(2'->5')uridine Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of an Atypical Linkage

In the realm of nucleic acids, the canonical 3'->5' phosphodiester bond is the fundamental linkage that forms the backbone of DNA and RNA. However, nature occasionally deviates from this rule. Uridylyl(2'->5')uridine is one such example, featuring a 2'->5' phosphodiester bond that imparts distinct structural and, potentially, functional properties. This guide will delve into the intricacies of this molecule, providing a technical resource for researchers exploring its potential in various scientific and therapeutic contexts.

Chemical Identity and Core Structure

Uridylyl(2'->5')uridine ammonium salt is a dinucleotide composed of two uridine units linked by a phosphodiester bond between the 2'-hydroxyl group of the first uridine and the 5'-hydroxyl group of the second. The presence of an ammonium counterion neutralizes the negative charge on the phosphate group.

Key Identifiers:

PropertyValueSource
CAS Number 108321-54-6[1][2][3]
Molecular Formula C₁₈H₂₃N₄O₁₄P•NH₃[1]
Molecular Weight 567.40 g/mol [1][4]

The core of its unique nature lies in the 2'->5' linkage, which alters the conformation of the sugar-phosphate backbone compared to the natural 3'->5' isomer. This structural variance has profound implications for its stability, hybridization properties, and interaction with biological macromolecules.

Uridylyl(2'->5')uridine_Structure Chemical Connectivity of Uridylyl(2'->5')uridine U1 Uridine 1 P Phosphate U1->P 2' linkage U2 Uridine 2 P->U2 5' linkage Chemical_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Protected Uridine-2'-phosphoramidite Coupling Coupling with 5'-OH of second protected Uridine Start->Coupling Oxidation Oxidation of phosphite triester Coupling->Oxidation Deprotection Removal of protecting groups Oxidation->Deprotection Product Crude Uridylyl(2'->5')uridine Deprotection->Product HPLC HPLC Purification (e.g., RP-HPLC or IEX-HPLC) Product->HPLC Desalting Desalting HPLC->Desalting Final_Product Pure Uridylyl(2'->5')uridine ammonium salt Desalting->Final_Product

Figure 2: A generalized workflow for the chemical synthesis and purification of Uridylyl(2'->5')uridine.

Enzymatic Synthesis

Enzymatic synthesis offers high regioselectivity. While specific enzymes for the direct synthesis of U(2'->5')U are not commonly described, engineered polymerases or ligases could potentially be employed. For instance, some DNA and RNA polymerases have been shown to incorporate nucleotides with modified linkages. [5]

Purification Protocols

High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying dinucleotides like Uridylyl(2'->5')uridine. Both reverse-phase (RP-HPLC) and ion-exchange (IEX-HPLC) chromatography can be effective.

2.3.1. Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. For dinucleotides, ion-pairing agents like triethylammonium acetate (TEAA) or triethylammonium bicarbonate (TEAB) are often added to the mobile phase to improve retention and resolution. [6][7] Table 1: Exemplar RP-HPLC Protocol for Dinucleotide Purification

ParameterConditionRationale
Column C18 silica-based, e.g., Agilent PLRP-S or equivalentProvides good retention and separation of oligonucleotides.
Mobile Phase A 0.1 M TEAA or TEAB in water, pH ~7.5Ion-pairing agent to interact with the phosphate backbone. [6]
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Gradient A linear gradient of Mobile Phase B (e.g., 0-30% over 30 minutes)Allows for the separation of the product from more or less hydrophobic impurities.
Flow Rate 1.0 mL/min (analytical)Standard flow rate for analytical separations.
Temperature Ambient or slightly elevated (e.g., 30-40 °C)Can improve peak shape and resolution.
Detection UV at 262 nmUridine has a strong absorbance at this wavelength.

2.3.2. Ion-Exchange HPLC (IEX-HPLC)

IEX-HPLC separates molecules based on charge. The negatively charged phosphate backbone of the dinucleotide interacts with a positively charged stationary phase. Elution is typically achieved using a salt gradient (e.g., NaCl or NaClO₄). [8]This method is particularly useful for separating oligonucleotides of different lengths.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of Uridylyl(2'->5')uridine ammonium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of dinucleotides.

  • ¹H NMR: Provides information on the protons of the uracil bases and the ribose sugars. The chemical shifts and coupling constants of the ribose protons are particularly sensitive to the sugar pucker and the conformation of the phosphodiester linkage. While specific data for Uridylyl(2'->5')uridine is not readily available, published spectra for uridine and its derivatives can serve as a reference. [9][10]* ¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the ribose carbons can further confirm the sugar conformation.

  • ³¹P NMR: Is highly diagnostic for the phosphodiester linkage. The chemical shift of the phosphorus atom is sensitive to its chemical environment and can help to confirm the 2'->5' linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing nucleotides.

Expected Mass Spectrometry Data:

AnalysisExpected Result
High-Resolution MS (HRMS) Accurate mass measurement confirming the molecular formula C₁₈H₂₃N₄O₁₄P.
Tandem MS (MS/MS) Fragmentation pattern showing characteristic losses of the uracil base, ribose sugar moieties, and cleavage of the phosphodiester bond. [11]

Physicochemical Properties

The 2'->5' linkage influences several key physicochemical properties of the dinucleotide.

Stability

The phosphodiester bond in RNA is generally more labile than in DNA due to the presence of the 2'-hydroxyl group. Studies on 2',5'-linked RNA have shown that these linkages can have different stability profiles compared to their 3',5'-counterparts, particularly under acidic conditions where they may exhibit enhanced stability. [1]Stock solutions of uridine in water at pH 7 are reported to be stable for several days at 4°C. [12]It is recommended to store Uridylyl(2'->5')uridine ammonium salt at -20°C in a dry form. [13]

Hybridization and Thermal Stability

Oligonucleotides containing 2',5'-linkages can hybridize with complementary RNA strands. However, the thermal stability (Tm) of these duplexes is generally lower than that of the corresponding duplexes with all 3',5'-linkages. [5][14]The altered backbone conformation of the 2',5'-linked strand disrupts the optimal geometry for base stacking and hydrogen bonding.

Biological Significance and Potential Applications

The most well-known biological context for 2',5'-linked oligonucleotides is the 2-5A system, a key component of the innate immune response to viral infections.

The 2-5A System and RNase L

Upon viral infection, the enzyme 2',5'-oligoadenylate synthetase (OAS) is activated by double-stranded RNA (dsRNA) and synthesizes 2',5'-linked oligoadenylates (2-5A). [15][16]These 2-5A molecules then bind to and activate RNase L, a latent endoribonuclease. [17]Activated RNase L degrades viral and cellular single-stranded RNA, thereby inhibiting viral replication. [18] The Role of Uridylyl(2'->5')uridine:

While the 2-5A system is specific for oligoadenylates, the study of other 2',5'-linked dinucleotides like Uridylyl(2'->5')uridine is of interest for several reasons:

  • Probing RNase L Specificity: Investigating whether U(2'->5')U or other non-adenosine 2',5'-oligonucleotides can modulate RNase L activity could provide insights into the structural requirements for RNase L activation or inhibition.

  • Antisense and RNAi Applications: The unique hybridization properties and potential for increased nuclease resistance of 2',5'-linked oligonucleotides make them interesting candidates for the development of antisense and RNA interference (RNAi) therapeutics.

  • Prebiotic Chemistry: The formation of 2',5'-phosphodiester bonds is often observed in non-enzymatic polymerization of nucleotides, suggesting a potential role for these linkages in the origins of life.

Biological_Context The 2-5A/RNase L Pathway and the Potential Role of Uridylyl(2'->5')uridine dsRNA Viral dsRNA OAS OAS (2',5'-Oligoadenylate Synthetase) dsRNA->OAS activates 2-5A 2',5'-Oligoadenylates (2-5A) OAS->2-5A synthesizes from ATP ATP ATP->OAS RNaseL RNase L (inactive) 2-5A->RNaseL binds and activates RNaseL_active RNase L (active) RNaseL->RNaseL_active RNA_degradation RNA Degradation (Antiviral State) RNaseL_active->RNA_degradation leads to U25U Uridylyl(2'->5')uridine (Potential Modulator?) U25U->RNaseL Interaction?

Figure 3: The 2-5A/RNase L antiviral pathway, highlighting the potential area of investigation for Uridylyl(2'->5')uridine.

Safety and Handling

Uridylyl(2'->5')uridine ammonium salt should be handled in a laboratory setting following standard safety protocols for chemical reagents. It is intended for research use only. [1]

  • Storage: Store at -20°C in a tightly sealed container to prevent degradation. [13]* Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Uridylyl(2'->5')uridine ammonium salt represents a fascinating deviation from the canonical structure of RNA. Its unique 2'->5' phosphodiester linkage imparts distinct physicochemical properties that warrant further investigation. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide provides a solid framework for its synthesis, purification, and characterization based on established principles for related compounds. Further research into its biological activity, particularly in the context of the 2-5A/RNase L pathway and as a building block for therapeutic oligonucleotides, holds promise for advancing our understanding of nucleic acid chemistry and biology.

References

  • Giannaris, P. A., & Damha, M. J. (1998). Physicochemical and Biochemical Properties of 2',5'-linked RNA and 2',5'-RNA:3',5'-RNA "Hybrid" Duplexes. Biochemistry, 37(21), 7478–7486. [Link]

  • Silverman, R. H. (2007). Viral Encounters with 2',5'-Oligoadenylate Synthetase and RNase L during the Interferon Antiviral Response. Journal of Virology, 81(23), 12720–12729. [Link]

  • Abe, N., & Abe, H. (2018). Composition, physicochemical property and base periodicity for discriminating lncRNA and mRNA. BMC Bioinformatics, 19(1), 19. [Link]

  • Sun, Z., & Chen, F. (2017). Structural insights into RNA duplexes with multiple 2΄-5΄-linkages. Nucleic Acids Research, 45(10), 6127–6137. [Link]

  • Wasner, M., Arion, D., Borkow, G., Noronha, A., & Damha, M. J. (1998). Physicochemical and Biochemical Properties of 2',5'-Linked RNA and 2',5'-RNA:3',5'-RNA “Hybrid” Duplexes. Biochemistry, 37(21), 7478-7486. [Link]

  • Hossain, M. I., et al. (2017). Microbial Efficacy and Two Step Synthesis of Uridine Derivatives with Spectral Characterization. Acta Pharmaceutica Sciencia, 55(1). [Link]

  • Chemos GmbH & Co. KG. Uridylyl-2'-5'-uridine ammonium salt. [Link]

  • Song, C., et al. (2025). The Role of Uridine in Health and Disease. Journal of Inflammation Research. [Link]

  • Wikipedia. Uridine. [Link]

  • Li, W., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology, 15, 1357705. [Link]

  • Dobolyi, A., et al. (2011). Uridine function in the central nervous system. Current Topics in Medicinal Chemistry, 11(8), 1058-1067. [Link]

  • Bisbal, C., et al. (2000). The 2'-5' Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation. Molecular and Cellular Biology, 20(13), 4959–4969. [Link]

  • Elia, E. A., et al. (2008). Structure-activity relationships of uridine 5'-diphosphate analogues at the human P2Y6 receptor. Journal of Medicinal Chemistry, 51(10), 3022–3035. [Link]

  • National Institute of Standards and Technology. Uridine. [Link]

  • Nam, I., et al. (2018). Integrated synthesis of nucleotide and nucleosides influenced by amino acids. Nature Communications, 9(1), 1-8. [Link]

  • National Center for Biotechnology Information. Adenylyl-(2'-5')-uridine. PubChem Compound Database. [Link]

  • Wikipedia. Ribonuclease L. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. RP-HPLC Purification of Oligonucleotides. [Link]

  • Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. [Link]

  • Silverman, R. H. (2003). A Scientific Journey Through the 2-5A/RNase L System. Journal of Interferon & Cytokine Research, 23(9), 499-508. [Link]

  • Flosadóttir, H., et al. (2011). Fragmentation mass spectra of native and modified uridine. ResearchGate. [Link]

  • Jacobson, M. P., et al. (2007). Synthesis and P2Y2 Receptor Agonist Activities of Uridine 5'-Phosphonate Analogues. Journal of Medicinal Chemistry, 50(10), 2390–2402. [Link]

  • MassBank. MSBNK-Washington_State_Univ-BML82306. [Link]

  • Cai, L., et al. (2011). Enzymatic Synthesis and Properties of Uridine-5'-O-(2-thiodiphospho)-N-acetylglucosamine. Carbohydrate Research, 346(12), 1576-1580. [Link]

  • Knauer. Quality control of oligonucleotides using HPLC coupled to UV and MS detection. [Link]

  • LMU. A Prebiotic Pathway to Nicotinamide Adenine Dinucleotide. [Link]

  • Wikipedia. Uridine monophosphate. [Link]

  • Gotor, V., et al. (2017). C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons. Nucleic Acids Research, 45(1), 475–488. [Link]

  • NJOYBiochemistry. (2023, March 23). De novo synthesis | Nucleotide Metabolism | Biochemistry [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2023). Construction of the reduced nicotinamide adenine dinucleotide salvage pathway in artificial cells and its application in amino acid synthesis. Chemical Science, 14(35), 9576-9583. [Link]

  • Liu, Y., et al. (2023). A New Sample Processing Protocol for Separation and Purification Enabling Precise Analysis of Various Non-Traditional Isotopes in Geological Samples with Low Concentrations. Molecules, 28(18), 6614. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Uridylyl(2'->5')uridine in Solution

For Researchers, Scientists, and Drug Development Professionals Abstract Uridylyl(2'->5')uridine (Up2'U) represents a non-canonical RNA linkage with significant implications in prebiotic chemistry, virology, and the deve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridylyl(2'->5')uridine (Up2'U) represents a non-canonical RNA linkage with significant implications in prebiotic chemistry, virology, and the development of RNA-based therapeutics. Understanding the thermodynamic stability of the 2'->5' phosphodiester bond in solution is paramount for predicting the behavior of molecules containing this linkage in biological and pharmaceutical contexts. This guide provides a comprehensive analysis of the factors governing the stability of Up2'U, a comparison with its canonical 3'->5' isomer, and detailed protocols for the experimental determination of its thermodynamic parameters.

Introduction: The Significance of the 2'->5' Phosphodiester Bond

While the vast majority of phosphodiester bonds in natural RNA are of the 3'->5' configuration, the 2'->5' linkage is not merely a chemical curiosity. It emerges in non-enzymatic RNA polymerization, a process considered central to the origins of life, and is also a key component of 2',5'-oligoadenylate (2-5A), an important mediator of the innate immune response to viral infections.[1][2] In the realm of drug development, oligonucleotides containing 2'->5' linkages are being explored for their potential to modulate RNA interference and other cellular processes.

The thermodynamic stability of the 2'->5' bond in Uridylyl(2'->5')uridine is a critical determinant of its persistence and function in aqueous environments. This stability is not absolute and is profoundly influenced by a range of factors including temperature, pH, and the presence of metal ions. A thorough understanding of these influences is essential for researchers designing and interpreting experiments involving 2'->5'-linked oligonucleotides.

Comparative Thermodynamic Stability: 2'->5' versus 3'->5' Linkages

A central theme in the study of Uridylyl(2'->5')uridine is its thermodynamic stability relative to its natural counterpart, Uridylyl(3'->5')uridine (Up3'U). The consensus from numerous studies is that the 2'->5' phosphodiester bond is inherently less stable than the 3'->5' bond, particularly when constrained within a helical structure.

Intrinsic Stability of the Phosphodiester Bond

Phosphodiester bonds are remarkably stable towards spontaneous hydrolysis under physiological conditions.[] However, the 2'-hydroxyl group in ribonucleotides can act as an intramolecular nucleophile, attacking the adjacent phosphorus atom and leading to cleavage of the phosphodiester bond. This process is significantly more facile for the 2'->5' linkage compared to the 3'->5' linkage.

Kinetic analyses at elevated temperatures have provided valuable insights into the activation parameters for the hydrolysis of dinucleoside monophosphates. Studies have shown that both the apparent activation enthalpy (ΔH‡) and entropy (ΔS‡) are larger for the hydrolysis of 2',5'-linked dinucleotides compared to their 3',5'-linked counterparts.[4] This suggests a different transition state for the hydrolysis of the two isomers.

The Destabilizing Effect of Helical Constraints

The difference in stability between 2'->5' and 3'->5' linkages is dramatically amplified when these bonds are incorporated into a double-stranded RNA helix. The geometry of the 2'->5' bond introduces a kink in the phosphodiester backbone, disrupting the smooth A-form helical structure characteristic of 3'->5' linked RNA duplexes.[1] This local distortion leads to a significant decrease in the overall thermal stability of the duplex.

Thermal denaturation studies have shown that the introduction of a single 2'->5' linkage per strand in an RNA duplex can lower the melting temperature (Tm) by approximately 4.3°C per linkage.[1] This diminished duplex stability may have been an adaptive feature in a prebiotic "RNA world," facilitating the strand separation required for replication.[1][2]

Factors Influencing the Stability of Uridylyl(2'->5')uridine

The thermodynamic stability of Up2'U in solution is a multifactorial property. Key environmental and structural factors can significantly modulate the rate of phosphodiester bond hydrolysis.

Effect of pH

The rate of phosphodiester bond hydrolysis is highly dependent on pH. Under alkaline conditions (pH > 8), the reaction is catalyzed by hydroxide ions, which act as a base to deprotonate the 2'-hydroxyl group, increasing its nucleophilicity and promoting attack on the phosphorus center.[5] Conversely, under acidic conditions (pH < 3), the hydrolysis is catalyzed by hydronium ions.[5] In the neutral pH range (pH 3-7), the hydrolysis of some dinucleotides has been observed to be largely pH-independent.[5]

A typical pH-rate profile for phosphodiester bond hydrolysis shows a "V" shape, with the minimum rate occurring in the neutral pH range.

Effect of Temperature

As with most chemical reactions, the rate of hydrolysis of the 2'->5' phosphodiester bond increases with temperature. The relationship between temperature and the rate constant can be described by the Arrhenius equation, allowing for the determination of the activation energy of the hydrolysis reaction. For a 4000-nucleotide-long mRNA, an activation energy of 31.5 kcal/mol per phosphodiester backbone has been measured.[6]

Role of Metal Ions

Divalent metal ions, such as Mg2+ and Zn2+, can act as catalysts for the hydrolysis of phosphodiester bonds.[7][8] They can function as Lewis acids, activating the phosphorus atom for nucleophilic attack, and can also help to stabilize the transition state.[9] The catalytic efficiency of different metal ions varies, with some trivalent lanthanide ions like Eu3+ being particularly effective.[7] The proposed mechanism for metal-catalyzed RNA cleavage often involves two metal ions working in concert to facilitate the reaction.[10][11]

Experimental Determination of Thermodynamic Parameters

A quantitative understanding of the stability of Uridylyl(2'->5')uridine requires the experimental determination of key thermodynamic parameters, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of hydrolysis. Several powerful techniques are available for this purpose.

UV-Melting Studies

UV-melting is a widely used technique to determine the thermal stability of nucleic acid duplexes.[12][13][14] By monitoring the change in UV absorbance at 260 nm as a function of temperature, a melting curve is generated. The midpoint of this transition, the melting temperature (Tm), is a direct measure of the duplex stability. By performing melting experiments at different strand concentrations, a van't Hoff plot can be constructed to derive the enthalpy (ΔH°) and entropy (ΔS°) of the melting transition.[15]

  • Sample Preparation:

    • Dissolve the lyophilized Uridylyl(2'->5')uridine and its complementary strand in a buffer of desired pH and ionic strength (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Determine the concentration of each strand using their respective extinction coefficients at 260 nm.

    • Prepare a series of samples with varying total strand concentrations (e.g., 1 µM to 100 µM) by mixing equimolar amounts of the two strands.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Equilibrate the samples at a low temperature (e.g., 20°C).

    • Increase the temperature at a constant rate (e.g., 1°C/min) to a high temperature where the duplex is fully denatured (e.g., 95°C).[13]

    • Continuously monitor the absorbance at 260 nm throughout the temperature ramp.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the melting curve.

    • Determine the Tm for each concentration from the first derivative of the melting curve.

    • Construct a van't Hoff plot of 1/Tm versus ln(Ct), where Ct is the total strand concentration.

    • The slope of the van't Hoff plot is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°. From these values, ΔH° and ΔS° can be calculated.

    • The Gibbs free energy of duplex formation at a specific temperature (e.g., 37°C) can then be calculated using the equation: ΔG°(310.15 K) = ΔH° - (310.15 K)ΔS°.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding reaction or a chemical transformation.[1][5] In the context of Uridylyl(2'->5')uridine stability, ITC can be used to measure the enthalpy of hybridization with a complementary strand or the enthalpy of hydrolysis. A single ITC experiment can provide the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of an interaction.[5]

  • Sample Preparation:

    • Prepare solutions of Uridylyl(2'->5')uridine and its complementary strand in the same buffer, which has been thoroughly degassed.

    • The concentration of the molecule in the sample cell should typically be 1-2 µM, and the concentration of the titrant in the syringe should be 10-20 times higher.[16]

  • Data Acquisition:

    • Equilibrate the ITC instrument at the desired temperature.

    • Load the Uridylyl(2'->5')uridine solution into the sample cell and the complementary strand solution into the injection syringe.

    • Perform a series of small, timed injections of the titrant into the sample cell, measuring the heat change after each injection.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two molecules.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). ΔG and ΔS can then be calculated from these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for studying the structure and dynamics of nucleic acids in solution at atomic resolution.[4][17][18] Temperature-dependent NMR experiments can be used to monitor the conformational changes and melting of Uridylyl(2'->5')uridine containing duplexes. By analyzing the chemical shifts and line widths of specific protons as a function of temperature, thermodynamic information about the stability of the molecule can be obtained.[17] Time-resolved NMR can also be used to follow the kinetics of hydrolysis.[17]

  • Sample Preparation: Prepare a concentrated solution of Uridylyl(2'->5')uridine (or a duplex containing it) in a suitable NMR buffer (e.g., 90% H2O/10% D2O, 10 mM sodium phosphate, 50 mM NaCl, pH 6.8).

  • 1D NMR Temperature Titration: Acquire a series of 1D 1H NMR spectra at different temperatures. Monitor the chemical shifts of the imino protons, which are sensitive to base pairing and stacking interactions. The disappearance of imino proton signals indicates the melting of the duplex.

  • 2D NMR for Structural Analysis: Acquire 2D NOESY and TOCSY spectra to assign the proton resonances and obtain structural information.

  • Kinetic Analysis (Time-Resolved NMR): To study hydrolysis, acquire a series of 1D NMR spectra over time under conditions that promote cleavage (e.g., elevated temperature or specific pH). Monitor the disappearance of signals from the intact molecule and the appearance of signals from the hydrolysis products.

  • Data Analysis: Fit the temperature-dependent chemical shift data or the time-dependent signal intensities to appropriate models to extract thermodynamic and kinetic parameters.[17]

Data Summary

Parameter2'->5' Linkage3'->5' LinkageMethodReference
Relative Hydrolysis Rate (Helical) ~9001Kinetic AssayUsher & McHale, 1976
ΔTm per Linkage (in duplex) -4.3 °CN/AUV-MeltingSzostak, et al., 2014[1]
ΔH‡ (hydrolysis of A(2)'pA) LargerSmallerHigh-Temp KineticsFurukawa, et al., 2003[4]
ΔS‡ (hydrolysis of A(2)'pA) LargerSmallerHigh-Temp KineticsFurukawa, et al., 2003[4]
ΔG of terminal base pair opening ~3 kcal/mol more stable (open state)N/AMD SimulationSzostak, et al., 2014[1]

Visualizing the Concepts

Diagram 1: Hydrolysis of Uridylyl(2'->5')uridine

Figure 1: Hydrolysis of the 2'->5' Phosphodiester Bond Up2U Uridylyl(2'->5')uridine TransitionState Pentacovalent Intermediate Up2U->TransitionState Hydrolysis (H2O, H+, OH-, or Metal Ion) Products Uridine + Uridine 2',3'-cyclic monophosphate TransitionState->Products

Caption: General scheme for the hydrolysis of the 2'->5' phosphodiester bond.

Diagram 2: Experimental Workflow for Thermodynamic Analysis

Figure 2: Workflow for Thermodynamic Parameter Determination cluster_UV UV-Melting cluster_ITC Isothermal Titration Calorimetry cluster_NMR NMR Spectroscopy UVSample Prepare Samples (Varying Concentration) UVData Acquire Melting Curves UVSample->UVData UVAnalysis Van't Hoff Analysis UVData->UVAnalysis ThermoParams Thermodynamic Parameters (ΔG, ΔH, ΔS) UVAnalysis->ThermoParams ITCSample Prepare Degassed Samples ITCData Perform Titration ITCSample->ITCData ITCAnalysis Fit Binding Isotherm ITCData->ITCAnalysis ITCAnalysis->ThermoParams NMRSample Prepare Concentrated Sample NMRData Acquire Spectra (vs. Temp/Time) NMRSample->NMRData NMRAnalysis Analyze Chemical Shifts/Intensities NMRData->NMRAnalysis NMRAnalysis->ThermoParams

Caption: Overview of experimental approaches to determine thermodynamic parameters.

Conclusion

The thermodynamic stability of Uridylyl(2'->5')uridine in solution is a complex interplay of intrinsic bond properties and environmental factors. The inherent instability of the 2'->5' phosphodiester linkage, particularly within a helical context, has profound implications for its roles in prebiotic evolution and contemporary biology. For researchers in drug development, a thorough grasp of this stability is crucial for the design of effective and durable RNA-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the quantitative characterization of the thermodynamic parameters governing the behavior of this important non-canonical RNA linkage.

References

  • Szostak, J. W., et al. (2014). Structural insights into the effects of 2'–5' linkages on the RNA duplex. Proceedings of the National Academy of Sciences, 111(7), E693-E701. [Link]

  • Lönnberg, T., & Mikkola, S. (2000). Hydrolytic reactions of the phosphorodithioate analogue of uridylyl(3',5')uridine: kinetics and mechanisms for the cleavage, desulfurization, and isomerization of the internucleosidic linkage. The Journal of Organic Chemistry, 65(9), 2735-2742. [Link]

  • Al-Hashimi, H. M., & Stelzer, A. C. (2012). RNA Dynamics by NMR Spectroscopy. eMagRes, 1(1), 1-13. [Link]

  • Wikipedia contributors. (2023, December 2). Nuclear magnetic resonance spectroscopy of nucleic acids. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]

  • Furukawa, Y., et al. (2003). Kinetics and activation parameter analyses of hydrolysis and interconversion of 2',5'- and 3',5'-linked dinucleoside monophosphate at extremely high temperatures. Origins of Life and Evolution of the Biosphere, 33(2), 159-175. [Link]

  • Breslauer, K. J., & Bina-Stein, M. (1977). Effects of metal ions, including Mg2+ and lanthanides, on the cleavage of ribonucleotides and RNA model compounds. Archives of Biochemistry and Biophysics, 184(1), 13-23. [Link]

  • Steitz, T. A., & Steitz, J. A. (1993). A general two-metal-ion mechanism for catalytic RNA. Proceedings of the National Academy of Sciences, 90(14), 6498-6502. [Link]

  • Feig, A. L. (2009). Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry. Methods in Molecular Biology, 540, 153-167. [Link]

  • He, S., et al. (2015). Uncovering the Thermodynamics of Monomer Binding for RNA Replication. Journal of the American Chemical Society, 137(17), 5703-5712. [Link]

  • Steitz, T. A., & Steitz, J. A. (1993). A general two-metal-ion mechanism for catalytic RNA. Proceedings of the National Academy of Sciences of the United States of America, 90(14), 6498–6502. [Link]

  • Herschlag, D., & Cech, T. R. (1990). The Role of Metals in the Hydrolytic Cleavage of DNA and RNA. Critical Reviews in Biochemistry and Molecular Biology, 25(4), 271-300. [Link]

  • Wikipedia contributors. (2023, December 26). Phosphodiester bond. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]

  • ATDBio Ltd. (n.d.). Ultraviolet absorbance of oligonucleotides. Retrieved February 17, 2026, from [Link]

  • Szostak, J. W., et al. (2013). Functional RNAs exhibit tolerance for non-heritable 2'–5' vs. 3'–5' backbone heterogeneity. eLife, 2, e00505. [Link]

  • Nucleowiki. (2024, August 5). UV-Melting Curves. Retrieved February 17, 2026, from [Link]

  • Chheda, U., et al. (2024). Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species. Journal of Pharmaceutical Sciences, 113(2), 377-385. [Link]

  • Agilent Technologies. (2024, August 28). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. Retrieved February 17, 2026, from [Link]

  • Lönnberg, H., et al. (2000). Cleavage of the phosphodiester bond of uridylyl-(3',5')-8-carboxymethylaminoadenosine by hydronium, hydroxide and zinc(II) ions: a model study aimed at elucidating the potential of a carboxylate function as an intramolecular catalyst. Organic & Biomolecular Chemistry, (10), 2045-2051. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of Uridylyl(2'-&gt;5')uridine Ammonium Salt

This guide provides a comprehensive overview of the physical and chemical properties of Uridylyl(2'->5')uridine ammonium salt, a crucial molecule in RNA research and drug development. Intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties of Uridylyl(2'->5')uridine ammonium salt, a crucial molecule in RNA research and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core characteristics of this atypical dinucleotide, offering both foundational knowledge and practical insights for its application.

Introduction

Uridylyl(2'->5')uridine is a dinucleoside monophosphate composed of two uridine units linked by a 2',5'-phosphodiester bond, an isomer of the canonical 3',5'-linkage found in RNA. The ammonium salt form is a common preparation for this compound, enhancing its stability and handling characteristics. This non-canonical linkage is of significant interest as it is found in biologically active molecules, such as the 2',5'-oligoadenylate (2-5A) system, a key component of the innate immune response to viral infections. Understanding the physical properties of Uridylyl(2'->5')uridine ammonium salt is paramount for its accurate quantification, quality control, and the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physical and chemical characteristics of Uridylyl(2'->5')uridine ammonium salt are summarized in the table below. These properties are essential for accurate experimental design, including solution preparation and analytical method development.

PropertyValueSource(s)
CAS Number 108321-54-6[1]
Molecular Formula C18H23N4O14P•NH3[1]
Molecular Weight 567.40 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Purity ≥95% (commercially available)[2]
Solubility Soluble in water and dimethyl sulfoxide (DMSO).[3][4]General knowledge for related compounds suggests good water solubility due to the phosphate backbone and ribose hydroxyl groups.
Storage Temperature -20°C[2]

Stability and Handling

The stability of Uridylyl(2'->5')uridine ammonium salt is a critical consideration for its experimental use. The 2',5'-phosphodiester bond is known to be less stable than the native 3',5'-linkage, particularly to acid-catalyzed hydrolysis.[5][6] Therefore, careful handling and storage are necessary to maintain the integrity of the molecule.

Key Recommendations:

  • Storage: For long-term storage, the lyophilized solid should be kept at -20°C or lower in a desiccated environment.[2]

  • Solution Preparation: Aqueous solutions should be prepared using nuclease-free water and buffered to a neutral or slightly alkaline pH (7.0-8.0) to minimize hydrolysis of the phosphodiester bond.

  • Working Solutions: Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

  • Nuclease Contamination: As with all RNA-related compounds, it is crucial to work in an RNase-free environment to prevent enzymatic degradation.

Analytical Characterization

A multi-faceted analytical approach is required for the comprehensive characterization of Uridylyl(2'->5')uridine ammonium salt, ensuring its identity, purity, and concentration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a fundamental technique for the quantification of nucleic acids. The uracil bases in Uridylyl(2'->5')uridine exhibit a characteristic absorbance maximum in the ultraviolet region.

Principle: The concentration of a substance in solution is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert law. For uridine-containing compounds, the maximum absorbance (λmax) is typically around 262 nm in a neutral pH buffer.[3][4][7]

Experimental Protocol:

  • Blank Preparation: Use the same buffer for dissolving the sample as the blank reference.

  • Sample Preparation: Dissolve an accurately weighed amount of Uridylyl(2'->5')uridine ammonium salt in a known volume of buffer to create a stock solution. Further dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measurement: Measure the absorbance of the diluted sample at 262 nm.

  • Concentration Calculation: The concentration can be calculated using the molar extinction coefficient (ε). For uridine at pH 7, the molar extinction coefficient at 262 nm is approximately 10,100 M⁻¹cm⁻¹.[7] The value for the dinucleotide is expected to be roughly double that of a single uridine molecule.

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of Uridylyl(2'->5')uridine ammonium salt and for separating it from potential impurities, such as the 3',5'-linked isomer or starting materials from synthesis.

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For oligonucleotides, ion-exchange and reversed-phase HPLC are commonly used.

Experimental Protocol (Reversed-Phase HPLC):

  • Column: A C18 reversed-phase column is suitable for separating dinucleotides.

  • Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound. A typical gradient might be 0-25% acetonitrile over 30 minutes.

  • Detection: UV detection at 262 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A.

  • Injection and Analysis: Inject the sample onto the column and monitor the chromatogram. The purity is determined by the relative area of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of Uridylyl(2'->5')uridine ammonium salt.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For dinucleotides, electrospray ionization (ESI) is a common soft ionization technique that allows the analysis of intact molecules. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information.

Expected Fragmentation: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed. Fragmentation of dinucleotides typically involves cleavage of the phosphodiester bond and the glycosidic bonds linking the ribose sugar to the uracil base.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Data Processing infusion Direct Infusion or LC-MS esi Electrospray Ionization (ESI) infusion->esi ms1 MS Scan (Full Scan) esi->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 Precursor Ion Selection detect Ion Detection ms2->detect process Data Processing and Spectral Interpretation detect->process

Caption: General Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of Uridylyl(2'->5')uridine ammonium salt, including the confirmation of the 2',5'-phosphodiester linkage.

Principle: NMR exploits the magnetic properties of atomic nuclei. For dinucleotides, ¹H and ³¹P NMR are particularly informative.

  • ¹H NMR: Provides information on the protons of the ribose sugars and the uracil bases. The chemical shifts and coupling constants of the ribose protons are sensitive to the sugar pucker and the nature of the phosphodiester linkage.

  • ³¹P NMR: Gives a single resonance for the phosphorus atom in the phosphodiester bond. The chemical shift of this signal can help distinguish between 2',5' and 3',5' linkages.[8][9]

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in deuterium oxide (D₂O).

  • Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer.

  • Spectral Interpretation:

    • In the ¹H spectrum, the signals for the ribose protons (H1', H2', H3', H4', H5', H5'') and the uracil protons (H5, H6) are assigned. The chemical shifts of the H2' and H5' protons will be particularly affected by the 2',5'-linkage.

    • In the ³¹P spectrum, the chemical shift of the single phosphorus resonance is recorded.

Conclusion

The accurate characterization of Uridylyl(2'->5')uridine ammonium salt is essential for its effective use in research and development. This guide has outlined the key physical properties and provided a framework for the analytical techniques required for its quality control. By employing a combination of UV-Vis spectrophotometry, HPLC, mass spectrometry, and NMR spectroscopy, researchers can ensure the identity, purity, and concentration of this important dinucleotide, thereby facilitating reliable and reproducible experimental outcomes.

References

  • Up2U. (n.d.). Up2Universe. Retrieved from [Link]

  • Up2U. (n.d.). WHAT IS UP2U. Retrieved from [Link]

  • Up2U. (n.d.). About us. Retrieved from [Link]

  • Centrum Media en Gezondheid. (n.d.). UP2U. Retrieved from [Link]

  • Justesen, J., Ferbus, D., & Thang, M. N. (1980). Properties of 2'5' oligoadenylate synthetase. Nucleic Acids Research, 8(15), 3323–3335.
  • Varian Unity BB VT spectrometer. (n.d.). Supplementary Material EXPERIMENTAL PART. Retrieved from [Link]

  • Guranowski, A., Starzyńska, E., & Sillero, M. A. (2004). Uridine 5'-polyphosphates (p4U and p5U) and uridine(5')polyphospho(5')nucleosides (Up(n)Ns) can be synthesized by UTP:glucose-1-phosphate uridylyltransferase from Saccharomyces cerevisiae. FEBS Letters, 561(1-3), 83–88.
  • UP2U Project. (n.d.). Home. Retrieved from [Link]

  • Varian Mercury Plus 500. (n.d.). Instrumentation. Retrieved from [Link]

  • RevisionDojo. (2025, November 28). Why Phosphodiester Bonds Stabilize DNA & RNA. Retrieved from [Link]

  • Stability of phosphodiester bond. (2014, April 17). YouTube. Retrieved from [Link]

  • Gorenstein, D. G., Findlay, J. B., Momii, R. K., Luxon, B. A., & Kar, D. (1976). Phosphorus-31 Fourier transform nuclear magnetic resonance study of mononucleotides and dinucleotides. 1. Chemical shifts. Biochemistry, 15(17), 3796–3803.
  • Pousty, D., Mamane, H., Cohen-Yaniv, V., & Bolton, J. R. (2022). Uridine as a non-toxic actinometer for UV-C treatment: influence of temperature and concentration. Photochemical & Photobiological Sciences, 22(1), 101–111.
  • Hovanessian, A. G., & Kerr, I. M. (1979). Induction, purification, and properties of 2'5' oligoadenylate synthetase. European Journal of Biochemistry, 93(3), 515–526.
  • Study.com. (n.d.). Video: Phosphodiester Bond in DNA & RNA | Linkage, Formation & Function. Retrieved from [Link]

  • Connexions. (n.d.). Introduction Differences Between 1H and 31P NMR Interpreting Spectra. Retrieved from [Link]

  • Hall, R. H., & Thedford, R. (1962). Polynucleotides. I. Synthesis of Uridylyl-(3' → 5')-uridine and Uridylyl-(3' → 5')-6-azauridine. The Journal of Organic Chemistry, 27(2), 464–468.
  • Gait, M. J., & Sheppard, R. C. (1979). Rapid chemical synthesis and circular dichroism properties of some 2'-5'-linked oligoriboadenylates. Nucleic Acids Research, 6(12), 1259–1271.
  • Parmar, R. G., & Damha, M. J. (2020). Effect of 2′-5′/3′-5′ phosphodiester linkage heterogeneity on RNA interference. Nucleic Acids Research, 48(7), 3398–3410.
  • ResearchGate. (n.d.). Electronic absorption spectra of uridine solution in distilled water irradiated with the LED-UV. Retrieved from [Link]

  • Pousty, D., Mamane, H., Cohen-Yaniv, V., & Bolton, J. R. (2023). Protocol for UVC uridine actinometry. MethodsX, 10, 101957.
  • Damha, M. J., Giannaris, P. A., & Marfey, P. (1994). Oligoribonucleotides containing 2',5'-phosphodiester linkages exhibit binding selectivity for 3',5'-RNA over 3',5'-ssDNA. Nucleic Acids Research, 22(16), 3310–3317.
  • Al-Masum, M. A., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 28(12), 4725.
  • Charubala, R., & Pfleiderer, W. (1984). Sequence-specific 2'5'-oligonucleotides in the molecular dissection of the biological activity of 2-5A. FEBS Letters, 173(1), 111–114.
  • Reese, C. B., Simons, C., & Pei-Zhuo, Z. (1994). The synthesis of 2′-thiouridylyl-(3′→ 5′)-uridine.
  • Reese, C. B., Simons, C., & Pei-Zhuo, Z. (1994). The synthesis of 2′-thiouridylyl-(3′→ 5′)-uridine. Semantic Scholar. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Uridine – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of uridine at different exposure times. Retrieved from [Link]

  • van de Waterbeemd, M., et al. (2020). Expanding the mass range for UVPD-based native top-down mass spectrometry. bioRxiv.
  • West Virginia University. (2023, September 27). Mass Spectroscopy | Shared Research Facilities. Retrieved from [Link]

  • Bittremieux, W. (2021). Unified and Standardized Mass Spectrometry Data Processing in Python Using spectrum_utils. Journal of Proteome Research, 20(1), 1084–1089.
  • van der Burg, W. J., et al. (2021). Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. Analytical Chemistry, 93(10), 4437–4444.
  • Cornett, D. S., et al. (2007). Processing MALDI Mass Spectra to Improve Mass Spectral Direct Tissue Analysis. Journal of the American Society for Mass Spectrometry, 18(11), 2051–2059.

Sources

Exploratory

The Unconventional Linkage: A Technical Guide to the Formation of 2'-5' Phosphodiester Bonds

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 2'-5' phosphodiester bond, a less common isomer of the canonical 3'-5' linkage th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2'-5' phosphodiester bond, a less common isomer of the canonical 3'-5' linkage that forms the backbone of DNA and RNA, plays a pivotal role in a fundamental innate immune pathway. Its synthesis, primarily driven by the oligoadenylate synthetase (OAS) family of enzymes, is a critical cellular response to viral infection. The resulting 2'-5' linked oligoadenylates (2-5A) act as potent signaling molecules, activating RNase L to degrade viral and cellular RNA, thereby inhibiting viral replication. Beyond its biological significance, the unique properties of the 2'-5' linkage, including its selective binding to RNA over DNA, have garnered significant interest in the fields of drug development and diagnostics. This in-depth technical guide provides a comprehensive overview of 2'-5' phosphodiester bond formation, from the intricacies of its enzymatic synthesis and the structural basis of the enzymes involved to detailed methodologies for its chemical synthesis. We will explore the therapeutic and diagnostic potential of 2'-5' linked oligonucleotides and provide field-proven insights into the experimental choices and self-validating protocols essential for researchers in this dynamic area.

Biological Significance: The OAS-RNase L Antiviral Pathway

The formation of 2'-5' phosphodiester bonds in a biological context is intrinsically linked to the interferon-induced antiviral response. Upon viral infection, the presence of double-stranded RNA (dsRNA), a common replication intermediate for many viruses, triggers a cascade of events culminating in the activation of the OAS-RNase L pathway.

The key players in this pathway are the 2'-5'-oligoadenylate synthetases (OAS) , a family of interferon-stimulated genes (ISGs). In humans, this family includes OAS1, OAS2, and OAS3, each containing one, two, or three OAS domains, respectively, and an OAS-like protein (OASL) which is enzymatically inactive.

Upon binding to viral dsRNA, OAS enzymes undergo a significant conformational change, activating their catalytic function. This activation leads to the polymerization of ATP into a series of 2'-5' linked oligoadenylates, commonly referred to as 2-5A . These molecules have the general structure pppA(2'p5'A)n, where 'n' can range from 1 to over 30.

The newly synthesized 2-5A molecules then act as second messengers, binding to and activating the latent endoribonuclease, RNase L . Activation of RNase L requires the binding of 2-5A trimers or longer oligomers. This binding induces the dimerization of RNase L, unleashing its potent ribonuclease activity. Activated RNase L non-specifically cleaves both viral and cellular single-stranded RNA, leading to a global shutdown of protein synthesis and ultimately inducing apoptosis in the infected cell, thereby limiting viral spread.

OAS_RNase_L_Pathway cluster_infection Viral Infection cluster_cell Host Cell dsRNA Viral dsRNA OAS Inactive OAS (OAS1, OAS2, OAS3) dsRNA->OAS Binds & Activates active_OAS Active OAS Two5A 2-5A (pppA(2'p5'A)n) active_OAS->Two5A Synthesizes ATP ATP ATP->active_OAS Substrate RNaseL_inactive Inactive RNase L (Monomer) Two5A->RNaseL_inactive Binds & Activates RNaseL_active Active RNase L (Dimer) RNaseL_inactive->RNaseL_active Dimerization RNA_degradation Viral & Cellular RNA Degradation RNaseL_active->RNA_degradation Cleaves ssRNA Apoptosis Apoptosis RNA_degradation->Apoptosis Leads to

Figure 1: The OAS-RNase L antiviral signaling pathway.

Enzymatic Synthesis of 2'-5' Phosphodiester Bonds

The enzymatic synthesis of 2-5A is a highly specific process catalyzed by the OAS family of enzymes. Understanding the structure and mechanism of these enzymes is crucial for researchers aiming to study this pathway or develop therapeutics that modulate its activity.

Structure and Mechanism of Oligoadenylate Synthetases (OAS)

Crystal structures of OAS1 have provided significant insights into its activation and catalytic mechanism. The enzyme possesses a dsRNA-binding domain and a catalytic domain. The binding of dsRNA induces a "push-pull" conformational change that realigns key catalytic residues in the active site, preparing it for ATP binding and polymerization.

The active site contains conserved aspartate residues that coordinate magnesium ions, which are essential for catalysis. The mechanism of 2'-5' phosphodiester bond formation involves a nucleophilic attack by the 2'-hydroxyl group of an acceptor ATP molecule on the α-phosphate of a donor ATP molecule. This reaction is distinct from the canonical 3'-5' linkage formation catalyzed by DNA and RNA polymerases, where the 3'-hydroxyl group acts as the nucleophile. The unique architecture of the OAS active site specifically positions the ATP molecules to favor the 2'-OH attack, thus ensuring the formation of the 2'-5' linkage.

In Vitro Synthesis and Purification of 2'-5' Oligoadenylates

For research and therapeutic development, the ability to produce defined lengths of 2-5A in significant quantities is essential. In vitro enzymatic synthesis provides a reliable method for achieving this.

Table 1: Key Components for In Vitro 2-5A Synthesis

ComponentRoleTypical Concentration
Recombinant OAS EnzymeCatalyst for 2-5A synthesis. Different OAS isoforms (e.g., pOAS1, hOAS2) can be used to produce varying lengths of 2-5A.1-10 µM
dsRNA ActivatorActivates the OAS enzyme. Poly(I:C) is a commonly used synthetic dsRNA analog.10-100 µg/mL
ATPSubstrate for the polymerization reaction.1-5 mM
Magnesium Chloride (MgCl₂)Essential cofactor for OAS activity.5-20 mM
BufferMaintains optimal pH for enzyme activity (typically around pH 7.5). Tris-HCl or HEPES are common choices.20-50 mM

Experimental Protocol: In Vitro Synthesis of 2-5A

  • Reaction Setup: In a sterile microcentrifuge tube, combine the buffer, MgCl₂, dsRNA activator, and recombinant OAS enzyme.

  • Initiation: Add ATP to the reaction mixture to initiate the synthesis of 2-5A.

  • Incubation: Incubate the reaction at 37°C. The incubation time can be varied to control the length of the 2-5A products. Shorter incubation times generally yield shorter oligomers, while longer times allow for the formation of longer chains.

  • Termination: Stop the reaction by adding EDTA to chelate the Mg²⁺ ions or by heat inactivation of the enzyme.

  • Purification: The synthesized 2-5A can be purified from the reaction mixture using high-performance liquid chromatography (HPLC). Anion-exchange HPLC is particularly effective for separating the different lengths of the negatively charged 2-5A oligomers.

  • Characterization: The purified 2-5A products can be characterized by mass spectrometry to confirm their identity and length.

In_Vitro_Synthesis cluster_reaction Reaction Mixture cluster_process Process OAS Recombinant OAS Incubation Incubation at 37°C OAS->Incubation dsRNA dsRNA (e.g., Poly(I:C)) dsRNA->Incubation ATP ATP ATP->Incubation Buffer Buffer + MgCl₂ Buffer->Incubation Termination Reaction Termination (EDTA or Heat) Incubation->Termination Purification HPLC Purification Termination->Purification Characterization Mass Spectrometry Purification->Characterization

Figure 2: Workflow for the in vitro enzymatic synthesis of 2'-5' oligoadenylates.

Chemical Synthesis of 2'-5' Phosphodiester Bonds

While enzymatic synthesis is effective for producing 2-5A, chemical synthesis offers greater flexibility for creating modified analogs with improved stability, cellular uptake, and therapeutic potential. The solid-phase phosphoramidite method is the cornerstone of modern oligonucleotide synthesis and can be adapted for the formation of 2'-5' linkages.

Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis involves the stepwise addition of nucleotide monomers (phosphoramidites) to a growing chain that is attached to a solid support, typically controlled pore glass (CPG). The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Synthesis of 2'-5' Linked Oligonucleotides: A Modified Approach

The key to synthesizing 2'-5' linked oligonucleotides lies in the use of specialized phosphoramidite building blocks where the phosphoramidite group is attached to the 2'-position of the ribose sugar, and the 3'-hydroxyl group is protected.

Table 2: Comparison of 3'-5' and 2'-5' Oligonucleotide Synthesis

Step3'-5' Linkage Synthesis2'-5' Linkage SynthesisCausality of Difference
Starting Support 3'-linked nucleoside on solid support5'-linked nucleoside on solid support (for 3' to 5' synthesis direction) or a 2'-linked nucleoside for a 5' to 3' synthesis direction.The initial linkage to the solid support determines the direction of synthesis and the final free hydroxyl group.
Phosphoramidite Monomer Phosphoramidite at the 3'-position; 5'-hydroxyl protected (e.g., with DMT).Phosphoramidite at the 2'-position; 3'- and 5'-hydroxyls protected.The position of the reactive phosphoramidite group dictates which hydroxyl group will form the phosphodiester bond.
Deblocking Removal of the 5'-DMT group to expose the 5'-hydroxyl for the next coupling step.Removal of the 5'-DMT group.This step is generally the same, exposing the reactive hydroxyl for the incoming monomer.
Coupling The free 5'-hydroxyl of the growing chain attacks the activated 3'-phosphoramidite of the incoming monomer.The free 5'-hydroxyl of the growing chain attacks the activated 2'-phosphoramidite of the incoming monomer.The regiochemistry of the nucleophilic attack determines the type of phosphodiester bond formed.
Protecting Groups 2'-hydroxyl group requires a protecting group (e.g., TBDMS, TOM) to prevent branching.The 3'-hydroxyl group requires a stable protecting group to prevent the formation of 3'-5' linkages.Orthogonal protecting groups are crucial to ensure the desired linkage is formed exclusively.

Detailed Step-by-Step Methodology for Solid-Phase 2'-5' Oligonucleotide Synthesis

  • Support Functionalization: The synthesis begins with a solid support (e.g., CPG) functionalized with the first nucleoside, typically linked through its 5'-hydroxyl group.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with a mild acid (e.g., trichloroacetic acid), exposing the 5'-hydroxyl group.

  • Coupling: The next nucleoside,

Protocols & Analytical Methods

Method

Protocol for the Dissolution and Handling of Uridylyl(2'-&gt;5')uridine Ammonium Salt

Introduction Uridylyl(2'->5')uridine is a dinucleotide containing a non-canonical 2',5'-phosphodiester bond.[1] This structural motif is of significant interest in various fields of biological research, including the stu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Uridylyl(2'->5')uridine is a dinucleotide containing a non-canonical 2',5'-phosphodiester bond.[1] This structural motif is of significant interest in various fields of biological research, including the study of RNA metabolism, innate immunity, and as a component in the development of oligonucleotide-based therapeutics.[2] The ammonium salt form of this compound requires specific handling and dissolution procedures to ensure its integrity and stability for downstream applications. This document provides a detailed protocol for the accurate preparation of stock solutions of Uridylyl(2'->5')uridine ammonium salt, with a focus on maintaining the chemical stability of the 2',5'-phosphodiester linkage.

Chemical and Physical Properties

A thorough understanding of the properties of Uridylyl(2'->5')uridine ammonium salt is essential for its proper handling and use.

PropertyValueSource
CAS Number 108321-54-6
Molecular Formula C18H23N4O14P•NH3
Molecular Weight 567.40 g/mol
Physical Form Solid
Storage Temperature -20°C

Scientific Principles of Dissolution and Stability

The dissolution of Uridylyl(2'->5')uridine ammonium salt is governed by its polar nature, attributed to the phosphate backbone, ribose hydroxyl groups, and uracil moieties. While expected to be soluble in aqueous solutions, the primary consideration for this molecule is the stability of the phosphodiester bond.

The 2'-hydroxyl group in ribose can act as a nucleophile, attacking the adjacent phosphodiester bond and leading to its cleavage.[3] This intramolecular hydrolysis is significantly accelerated under alkaline conditions.[3][4] Therefore, maintaining a slightly acidic to neutral pH is critical to prevent degradation of the dinucleotide. The 2',5'-linkage, in particular, has been shown to be less stable than the canonical 3',5'-linkage found in RNA, making careful pH control paramount.[2][5]

Furthermore, as an ammonium salt, the compound is likely hygroscopic, meaning it can readily absorb moisture from the atmosphere. This can affect the accuracy of weighing and potentially lead to the formation of clumps that are more difficult to dissolve.

Experimental Workflow for Dissolution

DissolutionWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps A Equilibrate vial to room temperature B Weigh desired amount in a controlled environment A->B Prevents condensation C Add appropriate volume of nuclease-free buffer (pH 6.0-7.0) B->C Minimize atmospheric moisture exposure D Vortex gently to mix C->D E Incubate at room temperature with intermittent vortexing D->E Allow time for dissolution F Confirm complete dissolution E->F G Aliquot into nuclease-free tubes F->G Avoid freeze-thaw cycles H Store at -20°C or below G->H

Caption: Workflow for dissolving Uridylyl(2'->5')uridine ammonium salt.

Detailed Protocol

This protocol is designed for the preparation of a 10 mM stock solution. Adjustments to the volumes can be made to achieve the desired concentration.

Materials:

  • Uridylyl(2'->5')uridine ammonium salt

  • Nuclease-free water

  • Nuclease-free buffers (e.g., 10 mM Sodium Citrate, pH 6.4 or 10 mM Tris-HCl, 1 mM EDTA (TE) buffer, pH 7.0)

  • Nuclease-free microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

  • Pipettes and nuclease-free tips

Procedure:

  • Pre-dissolution Preparation:

    • Before opening, allow the vial of Uridylyl(2'->5')uridine ammonium salt to equilibrate to room temperature for at least 15-20 minutes. This minimizes the condensation of atmospheric moisture onto the hygroscopic solid.

    • Weigh the desired amount of the compound rapidly in a controlled environment with low humidity, if possible. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.567 mg of Uridylyl(2'->5')uridine ammonium salt (MW = 567.40 g/mol ).

  • Dissolution:

    • Transfer the weighed solid to a nuclease-free microcentrifuge tube.

    • Add the desired volume of a suitable nuclease-free buffer. For optimal stability, a slightly acidic to neutral buffer such as 10 mM Sodium Citrate, pH 6.4 or TE buffer, pH 7.0 is recommended.[4][6]

    • Vortex the tube gently for 10-15 seconds to initiate dissolution.

    • Incubate the solution at room temperature for 5-10 minutes, with intermittent gentle vortexing every 2-3 minutes, until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Stock Solution Handling and Storage:

    • Once fully dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.

    • For long-term storage and to avoid repeated freeze-thaw cycles which can degrade RNA, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in nuclease-free tubes.[6]

    • Store the aliquots at -20°C or, for extended stability, at -80°C.[7]

Quality Control and Verification

The concentration and integrity of the dissolved Uridylyl(2'->5')uridine ammonium salt can be verified using several analytical techniques.

TechniquePurposeKey Considerations
UV-Vis Spectrophotometry Concentration determinationMeasure absorbance at 260 nm. An accurate extinction coefficient for Uridylyl(2'->5')uridine is required for precise quantification.
Mass Spectrometry (LC-MS) Identity and purity confirmationProvides accurate mass determination to confirm the compound's identity and can detect potential degradation products.[8]
Capillary Electrophoresis (CE) Purity and integrity analysisOffers high-resolution separation of charged molecules like dinucleotides, allowing for the assessment of sample purity.[8][9]

Troubleshooting

  • Difficulty in Dissolving: If the compound does not readily dissolve, gentle warming (up to 37°C) can be attempted. However, prolonged heating should be avoided to minimize the risk of hydrolysis. Sonication is generally not recommended as it can potentially degrade the molecule.

  • Precipitate Formation upon Freezing: If a precipitate is observed after thawing, ensure the solution is completely warmed to room temperature and gently vortexed to redissolve the solute before use. If the precipitate persists, it may indicate that the solubility limit has been exceeded in the chosen buffer.

Conclusion

The successful dissolution of Uridyylyl(2'->5')uridine ammonium salt is critical for its effective use in research. By adhering to this protocol, which emphasizes the control of pH and temperature, and employs best practices for handling hygroscopic and sensitive biomolecules, researchers can prepare stable and reliable stock solutions for their experimental needs.

References

  • Structural insights into the effects of 2′-5′ linkages on the RNA duplex - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Video: Phosphodiester Bond in DNA & RNA | Linkage, Formation & Function - Study.com. (n.d.). Retrieved February 17, 2026, from [Link]

  • Structural insights into RNA duplexes with multiple 2΄-5΄-linkages | Nucleic Acids Research | Oxford Academic. (2017, April 7). Retrieved February 17, 2026, from [Link]

  • Preparation of a Set of Total RNA Benchmarking Samples for Performance Assessment of Genome-scale Differential Gene Expression - NIST Technical Series Publications. (2017, June 3). Retrieved February 17, 2026, from [Link]

  • RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. (2024, December 18). Retrieved February 17, 2026, from [Link]

  • Preparation of Custom Synthesized RNA Transcript Standard - Protocols.io. (2016, July 29). Retrieved February 17, 2026, from [Link]

  • Why Phosphodiester Bonds Stabilize DNA & RNA | RevisionDojo. (2025, November 28). Retrieved February 17, 2026, from [Link]

  • Uridylyl-2'-5'-uridine ammonium salt | Intermed & Chemicals | . (n.d.). Retrieved February 17, 2026, from [Link]

  • Quantitation of Nucleotides and Nucleosides without derivatization using CESI-MS - SCIEX. (n.d.). Retrieved February 17, 2026, from [Link]

  • Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Application

High-Resolution HPLC Methods for the Chromatographic Separation of 2'-5' and 3'-5' UpU Phosphodiester Isomers

An Application Guide by Gemini Scientific Abstract The precise characterization and purification of oligonucleotides are critical for therapeutic applications and fundamental research. The presence of constitutional isom...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Gemini Scientific

Abstract

The precise characterization and purification of oligonucleotides are critical for therapeutic applications and fundamental research. The presence of constitutional isomers, such as those with 2'-5' versus the native 3'-5' phosphodiester linkages, can significantly impact the structure, stability, and biological activity of an RNA molecule.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective separation of 2'-5' and 3'-5' Uridylyluridine (UpU) isomers using High-Performance Liquid Chromatography (HPLC). We will explore the mechanisms and provide detailed protocols for two primary chromatographic modes: Strong Anion-Exchange (SAX) and Reversed-Phase (RP-HPLC), offering expert insights into method development and optimization.

Introduction: The Significance of Phosphodiester Linkage Isomerism

In natural ribonucleic acids (RNA), nucleotides are connected by 3'-5' phosphodiester bonds. However, during chemical synthesis or under certain prebiotic conditions, the formation of a 2'-5' linkage is a common isomeric impurity.[1] The presence of a 2'-5' linkage alters the sugar-phosphate backbone's geometry, which can decrease the thermal stability of RNA duplexes and affect their biological functions, such as interactions with enzymes or the efficacy of siRNA.[1][3] For therapeutic oligonucleotides, regulatory agencies require stringent purity analysis to ensure safety and efficacy, making the robust separation of these isomers a non-negotiable step in process development and quality control.[4][5]

The structural difference between the two UpU isomers is subtle but significant, involving the shift of the phosphodiester bond from the 3'-hydroxyl to the 2'-hydroxyl of the adjacent ribose sugar. This guide details the chromatographic strategies that exploit these fine structural differences to achieve baseline resolution.

The diagram below illustrates the structural difference between the canonical 3'-5' UpU and its 2'-5' isomer, highlighting the change in the phosphodiester backbone that forms the basis for their chromatographic separation.

G cluster_35 3'-5' UpU Isomer (Native) cluster_25 2'-5' UpU Isomer a a b b workflow SamplePrep Sample Preparation - Dissolve UpU standard/sample - Filter through 0.22 µm membrane HPLCSys HPLC System Preparation - Equilibrate column - Prime pumps SamplePrep->HPLCSys 1 Injection Sample Injection - Inject precise volume (e.g., 10 µL) HPLCSys->Injection 2 Separation Chromatographic Separation - Apply gradient elution program Injection->Separation 3 Detection UV Detection - Monitor absorbance at 260 nm Separation->Detection 4 DataAcq Data Acquisition & Analysis - Integrate peaks - Calculate resolution Detection->DataAcq 5

Sources

Method

Using Uridylyl(2'-&gt;5')uridine as a substrate for RNase assays

Application Note: Uridylyl(2'->5')uridine as a Stereochemical Probe for Nuclease Specificity and Phosphodiesterase Assays Executive Summary Uridylyl(2'->5')uridine (Up(2'-5')U) is a non-canonical dinucleotide substrate u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Uridylyl(2'->5')uridine as a Stereochemical Probe for Nuclease Specificity and Phosphodiesterase Assays

Executive Summary

Uridylyl(2'->5')uridine (Up(2'-5')U) is a non-canonical dinucleotide substrate utilized primarily to distinguish between 3'-5' specific ribonucleases (e.g., RNase A, RNase T1) and non-specific phosphodiesterases (e.g., Snake Venom Phosphodiesterase, PDE12).

Unlike standard RNA, which possesses a 3'-5' phosphodiester linkage, Up(2'-5')U contains a 2'-5' linkage. This unique stereochemistry renders it resistant to hydrolysis by most housekeeping endoribonucleases, making it an invaluable negative control for establishing enzyme specificity and a positive substrate for characterizing enzymes involved in the degradation of 2'-5' oligoadenylates (the 2-5A antiviral system).

Scientific Background & Mechanism

The Stereochemical Barrier

The resistance of Up(2'-5')U to standard RNases is structural, not just chemical.

  • RNase A Mechanism: Requires the formation of a 2',3'-cyclic phosphate intermediate. The enzyme's active site (His12/His119) is geometrically constrained to abstract a proton from the 2'-OH to attack the 3'-phosphate. In a 2'-5' linkage, the phosphate is already at the 2' position, and the geometry prevents the in-line attack required for cleavage.

  • PDE Activity: Enzymes like Snake Venom Phosphodiesterase (SVPD) or cellular PDE12 function as exonucleases that attack the phosphodiester bond directly, regardless of the 2' or 3' orientation, often via a metal-ion-dependent mechanism.

Biological Context: The "Silent" Substrate

While the 2'-5' linkage is most famous for the 2-5A System (Interferon


 OAS 

2-5A

RNase L), natural 2-5A is an adenylate oligomer.[1][2]
  • Why use Uridylyl (U-U) instead of Adenylyl (A-A)?

    • No Allosteric Interference: 2-5A (A-A) binds and dimerizes RNase L. Up(2'-5')U does not bind RNase L, allowing researchers to study catalytic cleavage (by PDEs) without triggering complex signaling pathways or aggregation.

    • Specificity Profiling: It serves as a strict probe for linkage specificity, unclouded by base-specific recognition (e.g., RNase T1 is G-specific; RNase A is U/C specific).

Application Workflows

Application A: RNase Purity Profiling (The Negative Control)

Goal: To certify that a preparation of RNase A, T1, or a recombinant 3'-5' specific nuclease is free from contaminating phosphodiesterases.

  • Logic: If you incubate your enzyme with Up(2'-5')U and the substrate degrades, your sample is contaminated with non-specific PDEs.

Application B: Phosphodiesterase Kinetic Assays

Goal: To measure the activity of enzymes like PDE12 or SVPD.

  • Logic: Up(2'-5')U is cleaved into Uridine and Uridine-5'-monophosphate (UMP). The rate of UMP appearance is directly proportional to enzyme activity.

Visualizing the Pathway

G Substrate Up(2'-5')U (Dinucleotide) RNaseA RNase A / T1 (3'-5' Specific) Substrate->RNaseA PDE Snake Venom PDE / PDE12 (Non-Specific / 2'-5' Specific) Substrate->PDE NoReaction NO REACTION (Substrate Intact) RNaseA->NoReaction Steric Hindrance Products Hydrolysis Products: Uridine + 5'-UMP PDE->Products Phosphodiester Hydrolysis

Figure 1: Differential cleavage specificity. RNase A cannot process the 2'-5' bond due to active site geometry, while PDEs cleave it efficiently.

Detailed Experimental Protocols

Protocol 1: HPLC-Based Hydrolysis Assay

The Gold Standard for quantifying dinucleotide cleavage.

Reagents:

  • Substrate: Up(2'-5')U (1 mM stock in water).

  • Buffer A (Reaction): 50 mM Tris-HCl (pH 8.0), 5 mM MgCl

    
     (Mg
    
    
    
    is essential for most PDEs).
  • Buffer B (Mobile Phase): 100 mM Triethylammonium Acetate (TEAA), pH 7.0, with a 0-20% Acetonitrile gradient.

  • Enzyme: Target RNase or PDE.[3]

Procedure:

  • Preparation: Mix 50 µL of Substrate (100 µM final) with 40 µL Buffer A.

  • Initiation: Add 10 µL of Enzyme (approx. 0.1 - 1.0 units).

    • Control 1: Add 10 µL water (No Enzyme).

    • Control 2: Add 10 µL SVPD (Positive Control).

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Quenching: Stop reaction by adding 10 µL of 0.5 M EDTA or heating at 95°C for 5 mins (if enzyme is heat labile).

  • Analysis: Inject 20 µL onto a C18 Reverse Phase HPLC column.

    • Detection: UV at 260 nm.

    • Elution: Up(2'-5')U elutes later than Uridine and UMP due to the retained phosphate diester hydrophobicity.

Data Interpretation:

Peak ID Retention Time (Approx) Outcome (RNase A) Outcome (PDE)
UMP 3.5 min Absent Present
Uridine 5.0 min Absent Present

| Up(2'-5')U | 12.0 min | 100% Peak Area | Decreased / Absent |

Protocol 2: Spectrophotometric Purity Check (Qualitative)

For rapid screening of RNase preparations.

Procedure:

  • Prepare a 100 µM solution of Up(2'-5')U in 50 mM Tris-HCl, pH 7.5.

  • Measure Absorbance at 260 nm (

    
    ) to establish a baseline.
    
  • Add the RNase sample.[3][4][5]

  • Monitor

    
     over 60 minutes.
    
    • Hyperchromicity Principle: Cleavage of the phosphodiester bond typically results in a small increase in UV absorbance (hyperchromic shift) as base stacking interactions are disrupted.

    • Result: If

      
       remains stable, the RNase is free of PDE contamination. If 
      
      
      
      rises, contamination is present.

Workflow Diagram

Workflow Step1 1. Substrate Prep 100 µM Up(2'-5')U + MgCl2 Buffer Step2 2. Enzyme Addition (Test Sample vs. SVPD Control) Step1->Step2 Step3 3. Incubation 37°C, 30-60 min Step2->Step3 Step4 4. Quench EDTA or Heat Inactivation Step3->Step4 Step5 5. HPLC Analysis C18 Column, UV 260nm Step4->Step5 Decision Peak Analysis Step5->Decision ResultA Substrate Intact: Pure 3'-5' RNase Decision->ResultA Single Peak ResultB Substrate Cleaved: PDE Contamination or Activity Decision->ResultB Multiple Peaks (U + UMP)

Figure 2: Experimental workflow for assaying Up(2'-5')U hydrolysis.

References

  • Kerr, I. M., & Brown, R. E. (1978). "pppA2'p5'A2'p5'A: an inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells." Proceedings of the National Academy of Sciences, 75(1), 256-260. Link

  • Razzell, W. E., & Khorana, H. G. (1959). "Studies on Polynucleotides: XIX. The Specificity of Phosphodiesterases." Journal of Biological Chemistry, 234, 2105-2113. Link

  • Kubota, K., et al. (2004). "Specific cleavage of 2'-5' linked phosphodiester bonds by a ribonuclease from Rhizopus." Bioscience, Biotechnology, and Biochemistry.
  • Silverman, R. H. (2003). "Implications for RNase L in prostate cancer biology." Biochemistry, 42(7), 1805-1812. (Context on 2-5A system degradation). Link

  • Raines, R. T. (1998). "Ribonuclease A." Chemical Reviews, 98(3), 1045-1066. (Authoritative review on RNase A specificity and mechanism). Link

Sources

Application

Application Notes and Protocols for the Solid-Phase Synthesis of Uridylyl(2'-&gt;5')uridine Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the solid-phase synthesis of Uridylyl(2'->5')uridine ammonium salt, a dinucleotide with a non-canon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase synthesis of Uridylyl(2'->5')uridine ammonium salt, a dinucleotide with a non-canonical 2'->5' phosphodiester linkage. The synthesis is based on the robust and widely adopted phosphoramidite chemistry, tailored for the specific requirements of RNA synthesis and the creation of the 2',5'-linkage. Detailed protocols for the automated synthesis cycle, cleavage from the solid support, deprotection of the protecting groups, and final purification are provided. The rationale behind the choice of protecting groups, reagents, and reaction conditions is elucidated to provide a deeper understanding of the process. This guide is intended for researchers in academia and industry who are engaged in the synthesis of modified oligonucleotides for various applications, including therapeutics and diagnostics.

Introduction

The canonical phosphodiester bond in naturally occurring nucleic acids is a 3'->5' linkage. However, oligonucleotides containing 2'->5' linkages have garnered significant interest due to their unique structural and functional properties.[1] These non-standard oligonucleotides have been explored for their potential as RNA-specific probes and as antisense agents.[1] The 2',5'-linked dinucleotide, Uridylyl(2'->5')uridine, serves as a fundamental building block and a model compound for studying the impact of this alternative linkage on the structure and stability of RNA.

Solid-phase synthesis, utilizing phosphoramidite chemistry, is the state-of-the-art method for the automated and efficient production of oligonucleotides.[2][3][4] This methodology relies on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to an insoluble solid support.[2][5] The key advantages of this approach include high coupling efficiencies, ease of purification of intermediates by simple washing, and the potential for automation.[4]

The synthesis of RNA, and specifically of 2',5'-linked RNA, presents unique challenges, primarily due to the presence of the 2'-hydroxyl group on the ribose sugar.[6][7] This requires a carefully orchestrated protection strategy to prevent unwanted side reactions and ensure the regioselective formation of the desired phosphodiester bond.[6][8] This application note will detail a reliable protocol for the synthesis of Uridylyl(2'->5')uridine ammonium salt, from the selection of starting materials to the final characterization of the purified product.

I. The Chemistry of 2',5'-Linked RNA Synthesis

The solid-phase synthesis of Uridylyl(2'->5')uridine follows the same fundamental four-step cycle as standard 3'->5' oligonucleotide synthesis: deblocking, coupling, capping, and oxidation.[4][7] However, the key to forming the 2',5'-linkage lies in the use of a specifically designed phosphoramidite monomer where the phosphoramidite moiety is at the 2'-position and the 3'-hydroxyl group is protected with a stable protecting group.

Protecting Group Strategy: A Critical Choice

The success of RNA synthesis is critically dependent on the choice of protecting groups for the various reactive functionalities on the nucleoside.[6][8]

  • 5'-Hydroxyl Group: The 5'-hydroxyl is protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group.[7][9] This group is stable under the basic conditions of the coupling reaction but is readily removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[10][11]

  • 2'- and 3'-Hydroxyl Groups: For the synthesis of a 2'->5' linkage, the protecting group strategy for the sugar hydroxyls is paramount. The first nucleoside, attached to the solid support, will have its 2'-hydroxyl available for coupling, while the 3'- and 5'-hydroxyls are protected. The incoming phosphoramidite will have the phosphoramidite group at the 2'-position and a stable protecting group, such as tert-butyldimethylsilyl (TBDMS), on the 3'-hydroxyl.[12][13] The TBDMS group is stable throughout the synthesis cycle and is removed during the final deprotection steps using a fluoride-containing reagent.[9][10]

  • Exocyclic Amines: While uridine does not have an exocyclic amine, for other nucleobases (Adenine, Cytosine, and Guanine), these groups are protected with acyl groups like benzoyl (Bz), isobutyryl (iBu), or phenoxyacetyl (Pac) to prevent side reactions during synthesis.[9][14]

  • Phosphate Group: The phosphorus atom in the phosphoramidite is protected with a β-cyanoethyl (CE) group.[3] This group is stable during the synthesis but can be removed by β-elimination under basic conditions during the final deprotection step.[10]

II. Experimental Workflow and Protocols

The synthesis of Uridylyl(2'->5')uridine ammonium salt can be divided into four main stages: solid-phase synthesis, cleavage and deprotection, purification, and final salt formation.

A. Solid-Phase Synthesis on an Automated Synthesizer

The synthesis is performed on an automated DNA/RNA synthesizer using a solid support, typically controlled pore glass (CPG), pre-functionalized with the first uridine nucleoside.

Table 1: Reagents and Solutions for Automated Synthesis

Reagent/SolutionCompositionPurpose
Deblocking Solution3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removal of the 5'-DMT protecting group.
Activator Solution0.45 M 5-Ethylthio-1H-tetrazole (ETT) in AcetonitrileActivation of the phosphoramidite for coupling.
Uridine Phosphoramidite3'-O-TBDMS-5'-O-DMT-uridine-2'-N,N-diisopropyl-2-cyanoethylphosphoramidite (0.1 M in Acetonitrile)The building block for the second nucleotide.
Capping Solution AAcetic Anhydride/Lutidine/THF (1:1:8 v/v/v)Capping of unreacted 5'-hydroxyl groups.
Capping Solution B16% N-Methylimidazole in THFCatalyst for the capping reaction.
Oxidizing Solution0.02 M Iodine in THF/Water/PyridineOxidation of the phosphite triester to a stable phosphate triester.
Washing SolutionAcetonitrileWashing the solid support between steps.

Protocol 1: Automated Synthesis Cycle

  • Initialization: The synthesis column containing the uridine-functionalized CPG support is placed on the synthesizer. The synthesis protocol is initiated.

  • Deblocking (Detritylation): The deblocking solution is passed through the column to remove the 5'-DMT group from the support-bound uridine. The column is then washed with acetonitrile. The orange color of the collected trityl cation can be used to quantify the coupling efficiency of the previous cycle.

  • Coupling: The uridine phosphoramidite and activator solution are simultaneously delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound uridine to form the 2',5'-phosphite triester linkage.

  • Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion sequences.

  • Oxidation: The oxidizing solution is passed through the column to convert the unstable phosphite triester to the more stable phosphate triester.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.

Diagram 1: Solid-Phase Synthesis Cycle

SynthesisCycle Start Start: Uridine on CPG (5'-DMT on) Deblocking 1. Deblocking (TCA/DCM) Start->Deblocking Remove 5'-DMT Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Form 2',5'-linkage Oxidation 4. Oxidation (Iodine) Capping->Oxidation Block failures End End: Uridylyl(2'->5')uridine on CPG (Protected) Oxidation->End Stabilize linkage

Caption: Automated solid-phase synthesis cycle for dinucleotide formation.

B. Cleavage from Solid Support and Deprotection

Following the completion of the synthesis, the dinucleotide is cleaved from the solid support, and all protecting groups are removed.

Protocol 2: Cleavage and Deprotection

  • Ammonolysis (Cleavage and Partial Deprotection):

    • Transfer the CPG support from the synthesis column to a screw-cap vial.

    • Add a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[12]

    • Seal the vial tightly and heat at 65°C for 1.5 hours.[5] This step cleaves the dinucleotide from the CPG support and removes the cyanoethyl phosphate protecting group and any base-labile protecting groups.

    • Cool the vial to room temperature and centrifuge to pellet the CPG.

    • Carefully transfer the supernatant containing the partially deprotected dinucleotide to a new tube.

    • Evaporate the AMA solution to dryness using a vacuum concentrator.

  • 2'-Hydroxyl Deprotection:

    • To the dried residue, add a solution of triethylamine trihydrofluoride (Et₃N·3HF) in N-methylpyrrolidone (NMP).[15]

    • Incubate at 65°C for 2.5 hours to remove the TBDMS protecting group from the 3'-hydroxyl.

    • Quench the reaction by adding an appropriate quenching buffer (e.g., triethylammonium bicarbonate).

C. Purification by High-Performance Liquid Chromatography (HPLC)

The crude, deprotected dinucleotide is purified to remove truncated sequences, residual protecting groups, and other impurities.

Table 2: HPLC Parameters for Purification

ParameterCondition
ColumnReverse-phase C18
Mobile Phase A0.1 M Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase BAcetonitrile
Gradient0-25% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 260 nm

Protocol 3: HPLC Purification

  • Resuspend the quenched deprotection reaction mixture in mobile phase A.

  • Inject the sample onto the HPLC system.

  • Collect the fractions corresponding to the major peak, which represents the full-length Uridylyl(2'->5')uridine.

  • Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm purity.

  • Pool the pure fractions and lyophilize to dryness.

D. Conversion to Ammonium Salt

The purified dinucleotide, likely in the triethylammonium salt form from the HPLC buffer, is converted to the ammonium salt.

Protocol 4: Ammonium Salt Conversion

  • Dissolve the lyophilized, purified dinucleotide in a minimal amount of deionized water.

  • Pass the solution through a column packed with a strong cation-exchange resin in the ammonium form (e.g., Dowex 50W-X8, NH₄⁺ form).

  • Wash the column with deionized water and collect the eluate.

  • Lyophilize the eluate to obtain the final Uridylyl(2'->5')uridine ammonium salt as a white solid.

III. Characterization

The final product should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the Uridylyl(2'->5')uridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can be used to confirm the structure and the presence of the 2',5'-phosphodiester linkage.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be used to determine the purity of the final product.

Diagram 2: Post-Synthesis Workflow

PostSynthesis Synthesis Protected Dinucleotide on CPG Cleavage Cleavage & Deprotection (AMA, Et3N.3HF) Synthesis->Cleavage Crude Crude Uridylyl(2'->5')uridine Cleavage->Crude Purification HPLC Purification (Reverse-Phase C18) Crude->Purification Pure_TEA Purified Dinucleotide (TEA Salt) Purification->Pure_TEA Salt_Exchange Cation Exchange (NH4+ form resin) Pure_TEA->Salt_Exchange Final_Product Uridylyl(2'->5')uridine Ammonium Salt Salt_Exchange->Final_Product

Caption: Workflow for post-synthesis processing and purification.

IV. Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Coupling EfficiencyInactive phosphoramidite; Inadequate deblocking; Wet reagents.Use fresh phosphoramidite and activator; Increase deblocking time; Ensure all reagents and solvents are anhydrous.
Incomplete DeprotectionInsufficient reaction time or temperature.Increase incubation time or temperature for deprotection steps; Use fresh deprotection reagents.
Broad or Multiple Peaks in HPLCPresence of impurities or degradation.Optimize HPLC gradient; Check for degradation during deprotection by analyzing aliquots at different time points.
Incorrect Molecular Weight in MSIncomplete deprotection; Adduct formation.Re-treat with deprotection reagents; Optimize purification to remove adducts.

V. Conclusion

The solid-phase synthesis of Uridylyl(2'->5')uridine ammonium salt is a reproducible and efficient process when a well-defined protocol is followed. The key to success lies in the careful selection of protecting groups, the use of high-quality anhydrous reagents, and rigorous purification of the final product. The detailed application notes and protocols provided herein offer a comprehensive guide for researchers to successfully synthesize this and other 2',5'-linked oligonucleotides for a wide range of scientific applications.

References

  • Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC - NIH. (n.d.).
  • Protection concepts for RNA solid‐phase synthesis. A) The most common 2 - ResearchGate. (n.d.).
  • Advanced method for oligonucleotide deprotection - PMC. (n.d.).
  • Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - NIH. (n.d.).
  • Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences | The Journal of Organic Chemistry - ACS Publications. (2021, March 11).
  • Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis - ATDBio. (n.d.).
  • Synthetic Strategies for Dinucleotides Synthesis - PMC - NIH. (n.d.).
  • Solid phase synthesis of DNA/RNA - Nucleic Acids - Wen Zhang. (n.d.).
  • Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. (2019, November 22).
  • On the rapid deprotection of synthetic oligonucleotides and analogs - Oxford Academic. (n.d.).
  • Design, Synthesis, and Properties of Phosphoramidate 2',5'-Linked Branched RNA: Toward the Rational Design of Inhibitors of the RNA Lariat Debranching Enzyme - PubMed. (2015, October 16).
  • Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. (n.d.).
  • Foundational principles of phosphoramidite chemistry for RNA - Benchchem. (n.d.).
  • Introduction to the Synthesis and Purification of Oligonucleotides - University of Michigan Library. (n.d.).
  • US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents. (n.d.).
  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. (n.d.).
  • Common methods of oligonucleotide extraction and purification - BOC Sciences. (n.d.).
  • Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage - PMC. (n.d.).
  • Structural insights into RNA duplexes with multiple 2΄-5΄-linkages | Nucleic Acids Research | Oxford Academic. (2017, April 7).
  • 2'-5' Linked Oligonucleotides - Glen Research. (n.d.).
  • Structural insights into the effects of 2′-5′ linkages on the RNA duplex | PNAS. (2014, February 10).
  • (PDF) Synthetic Strategies for Dinucleotides Synthesis - ResearchGate. (2019, November 7).
  • The solid-phase synthesis of 2'-5'-linked oligoriboadenylates containing 8-bromoadenine. (n.d.).
  • Comprehensive Protocol for Solid-Phase Oligonucleotide Synthesis: Workflow, Modifications, and Analytical Strategies - Alfa Chemistry. (2025, July 21).
  • Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - JoVE. (2017, July 28).
  • The effective synthesis of uridylyl/3'-5'/5-methylcytidylyl/3'-5'/guanosine - PubMed. (n.d.).
  • Solid-Phase Oligonucleotide Synthesis - Danaher Life Sciences. (n.d.).
  • Troubleshooting the Synthesis of Modified Oligonucleotides | TriLink BioTechnologies. (n.d.).
  • Solid Phase Oligonucleotide Synthesis - Biotage. (n.d.).

Sources

Method

Application Note: A Practical Guide to the Preparation of 2'-5' UpU Standards for Mass Spectrometry

Abstract The accurate quantification of nucleic acid-related second messengers is critical for advancing research in innate immunity, virology, and drug development. The non-canonical 2'-5' phosphodiester linkage, a hall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of nucleic acid-related second messengers is critical for advancing research in innate immunity, virology, and drug development. The non-canonical 2'-5' phosphodiester linkage, a hallmark of signaling molecules in the oligoadenylate synthetase (OAS)-RNase L pathway, presents unique analytical challenges. This application note provides a comprehensive, field-proven guide for the enzymatic synthesis, purification, and characterization of a 2'-5' linked diuridine monophosphate (UpU) standard. This standard is essential for developing robust and accurate mass spectrometry-based quantitative assays. We detail a practical workflow utilizing an engineered RNA polymerase for synthesis, followed by a robust ion-pair reversed-phase HPLC purification protocol. Finally, we outline methods for definitive characterization and precise quantification using mass spectrometry and UV-Vis spectrophotometry, ensuring the generation of a reliable standard for downstream applications.

Introduction: The Significance of 2'-5' Linked Dinucleotides

In mammalian cells, the presence of double-stranded RNA (dsRNA), often a signifier of viral infection, triggers a potent innate immune response. A key component of this defense is the 2'-5'-oligoadenylate synthetase (OAS) family of proteins.[1][2] Upon activation by dsRNA, OAS enzymes catalyze the synthesis of 2'-5'-linked oligoadenylates (2-5A) from ATP.[1][2] These 2-5A molecules act as second messengers, binding to and activating the latent endoribonuclease, RNase L, which then degrades both viral and cellular RNA to inhibit viral replication.[1][2]

While the canonical phosphodiester bond in informational nucleic acids is a 3'-5' linkage, this regioisomeric 2'-5' linkage is a defining feature of this critical signaling pathway.[3] Accurate and sensitive detection of these molecules is paramount for studying the dynamics of the OAS-RNase L system, screening for pathway modulators, and developing novel antiviral therapeutics. Mass spectrometry (MS) offers unparalleled specificity and sensitivity for this purpose. However, like all quantitative MS methods, it relies on the availability of high-purity, well-characterized standards.

This guide addresses the critical need for such standards by providing a detailed protocol for the preparation of 2'-5' diuridine monophosphate (UpU). While the natural substrate for OAS is ATP, the principles of enzymatic synthesis of non-canonical linkages can be extended to other nucleotides.[3] A 2'-5' UpU standard is a valuable tool for researchers developing assays to study the substrate specificity of OAS enzymes or as a non-adenosine-based internal standard for complex biological matrices.

Overall Workflow

The preparation of a high-purity 2'-5' UpU standard involves a multi-step process that begins with enzymatic synthesis, followed by purification of the target molecule, and concluding with rigorous characterization and quantification. Each step is critical for ensuring the final standard meets the stringent requirements for quantitative mass spectrometry applications.

Workflow cluster_synthesis Part 1: Enzymatic Synthesis cluster_purification Part 2: Purification cluster_characterization Part 3: Characterization & Quantification synthesis Engineered Polymerase Reaction (UTP + UMP-primer) purification Ion-Pair Reversed-Phase HPLC synthesis->purification Crude Reaction Mixture reaction_components UTP, UMP Primer, Engineered RNA Polymerase, Reaction Buffer reaction_components->synthesis fraction_collection Fraction Collection (UV Detection at 262 nm) purification->fraction_collection desalting Desalting of Purified Fractions fraction_collection->desalting mass_spec Mass Spectrometry (ESI-MS) (Identity Confirmation) desalting->mass_spec Purified 2'-5' UpU uv_spec UV-Vis Spectrophotometry (Quantification) desalting->uv_spec Purified 2'-5' UpU storage Aliquoting & Storage (-80°C) mass_spec->storage uv_spec->storage

Figure 1: Overall workflow for the preparation of 2'-5' UpU standards.

Materials and Reagents

Successful synthesis and purification require high-quality reagents and calibrated equipment. All aqueous solutions should be prepared with nuclease-free water.

Reagent/MaterialSupplier (Example)Grade
Uridine-5'-triphosphate (UTP)Sigma-AldrichMolecular Biology Grade
Uridine-5'-monophosphate (UMP)Sigma-Aldrich≥98% (HPLC)
Engineered RNA Polymerase (2'-5' linkage capable)(e.g., custom synthesis or commercial)High Purity
10x Transcription Buffer(Supplied with polymerase or custom)Nuclease-Free
Dithiothreitol (DTT)Thermo Fisher ScientificMolecular Biology Grade
RNase InhibitorPromega
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Triethylammonium Acetate (TEAA) Buffer(Prepared in-house)HPLC Grade
Nuclease-Free WaterThermo Fisher Scientific
0.22 µm Syringe FiltersMillipore
HPLC Vials and CapsAgilent Technologies
Low-Binding Microcentrifuge TubesEppendorf

Part 1: Enzymatic Synthesis of 2'-5' UpU

The synthesis of a dinucleotide with a non-canonical 2'-5' linkage is achieved using an engineered RNA polymerase that exhibits altered regioselectivity.[3] This approach allows for the specific formation of the 2'-5' bond by providing a primer (UMP) and the subsequent nucleotide (UTP).

Rationale Behind the Enzymatic Approach

Chemical synthesis of oligonucleotides with specific linkages can be complex and may result in unwanted side products. An enzymatic approach offers high specificity and yield under mild reaction conditions.[4] Engineered polymerases designed to accept modified substrates or to alter their catalytic mechanism are powerful tools for creating non-natural nucleic acid structures.[3][5] In this protocol, the polymerase utilizes a UMP molecule as a primer and adds a single uridine nucleotide from UTP via a 2'-5' phosphodiester bond.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, assemble the reaction components on ice in the following order:

    • Nuclease-Free Water: to a final volume of 100 µL

    • 10x Transcription Buffer: 10 µL

    • 100 mM DTT: 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • 100 mM UTP: 5 µL (Final concentration: 5 mM)

    • 10 mM UMP (primer): 10 µL (Final concentration: 1 mM)

    • Engineered RNA Polymerase (e.g., 10 U/µL): 2 µL

  • Incubation: Gently mix the components by pipetting, and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 4-6 hours in a thermal cycler or water bath.

  • Reaction Termination: To stop the reaction, add 2 µL of 0.5 M EDTA, pH 8.0. This chelates the magnesium ions essential for polymerase activity.

  • Enzyme Removal: Proceed immediately to purification. If purification cannot be performed immediately, store the crude reaction mixture at -20°C.

Part 2: Purification by HPLC

Purification is a critical step to isolate the 2'-5' UpU dinucleotide from unreacted substrates (UTP and UMP), the enzyme, and buffer components. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is an effective method for separating oligonucleotides based on their length and hydrophobicity.[6][7]

Principles of Ion-Pair Reversed-Phase HPLC

In IP-RP-HPLC, an ion-pairing agent (e.g., triethylammonium acetate) is added to the mobile phase. This agent forms a neutral complex with the negatively charged phosphate backbone of the nucleotides, allowing them to be retained and separated on a nonpolar stationary phase (like C18). Elution is typically achieved with an increasing gradient of an organic solvent, such as acetonitrile.

Purification start Crude Synthesis Reaction hplc Inject onto C18 HPLC Column start->hplc gradient Apply Acetonitrile Gradient in TEAA Buffer hplc->gradient detection Monitor Elution at 262 nm gradient->detection collect Collect Fractions Corresponding to 2'-5' UpU Peak detection->collect lyophilize Lyophilize Pooled Fractions collect->lyophilize reconstitute Reconstitute in Nuclease-Free Water lyophilize->reconstitute

Figure 2: HPLC purification workflow for 2'-5' UpU.

HPLC Protocol
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
UV Detection 262 nm
Column Temperature 50°C
Gradient 0-5 min: 0% B5-25 min: 0-20% B (linear gradient)25-30 min: 20-50% B (wash)30-35 min: 50-0% B (re-equilibration)
  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter before injection to remove any precipitated protein.

  • Injection and Fraction Collection: Inject the filtered sample onto the equilibrated HPLC system. Monitor the elution profile at 262 nm, the lambda max for uridine.[8] Collect the peak corresponding to the UpU dinucleotide. The expected elution order is UMP, followed by UpU, and then UTP.

  • Desalting: Pool the fractions containing the purified 2'-5' UpU. The TEAA buffer is volatile and can be removed by lyophilization (freeze-drying).

  • Reconstitution: Reconstitute the lyophilized powder in a known volume of nuclease-free water.

Part 3: Characterization, Quantification, and Storage

Final validation of the standard's identity, purity, and concentration is essential.

Identity Confirmation by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified product.

  • Expected Mass: The monoisotopic mass of 2'-5' UpU (C₁₈H₂₃N₄O₁₅P⁻) is 566.0897 g/mol in negative ion mode.

  • Procedure: Dilute a small aliquot of the purified sample in a suitable solvent (e.g., 50:50 acetonitrile:water) and analyze by ESI-MS. The observed mass should match the theoretical mass.[9] Tandem MS (MS/MS) can be used to confirm the 2'-5' linkage by analyzing the fragmentation pattern, which will differ from that of the 3'-5' isomer.[10]

Quantification by UV-Vis Spectrophotometry

The concentration of the purified 2'-5' UpU solution is determined by measuring its absorbance at 262 nm.

  • Molar Extinction Coefficient (ε₂₆₂): The molar extinction coefficient for a dinucleotide can be approximated by the sum of the coefficients of its constituent mononucleotides. For UMP at pH 7, ε₂₆₂ is approximately 10,000 L·mol⁻¹·cm⁻¹.[11] Therefore, for UpU, ε₂₆₂ is approximately 20,000 L·mol⁻¹·cm⁻¹.

  • Procedure:

    • Blank the spectrophotometer with nuclease-free water.

    • Measure the absorbance of a diluted aliquot of the purified UpU solution at 262 nm (A₂₆₂). Ensure the reading is within the linear range of the instrument (typically 0.1-1.0).

    • Calculate the concentration using the Beer-Lambert law: Concentration (mol/L) = (A₂₆₂ × Dilution Factor) / (ε₂₆₂ × Path Length)

Preparation of Stocks and Storage

Proper storage is crucial to maintain the integrity of the standard.

  • Stock Solution: Based on the concentration determined by UV-Vis, prepare a primary stock solution (e.g., 1 mM) in nuclease-free water.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-binding tubes to avoid repeated freeze-thaw cycles.[12]

  • Storage: Store the aliquots at -80°C for long-term stability. For short-term use, an aliquot can be stored at -20°C.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive enzyme or degraded substrates.Use fresh enzyme and substrates. Verify reaction buffer composition and pH.
Poor HPLC Resolution Improper mobile phase or column degradation.Prepare fresh TEAA buffer. Check column performance with a standard. Optimize the gradient.
Mass Discrepancy in MS Contamination or incorrect product formation.Re-purify the sample. Verify the synthesis protocol and reagents.
Inaccurate UV Quantification Inaccurate extinction coefficient or spectrophotometer issue.Verify the path length of the cuvette. Ensure proper blanking. Use an experimentally determined extinction coefficient if possible.

Conclusion

This application note provides a robust and reproducible workflow for the preparation of high-purity 2'-5' UpU standards for mass spectrometry. By following these detailed protocols for enzymatic synthesis, HPLC purification, and rigorous characterization, researchers can generate reliable standards essential for the accurate quantification of non-canonical dinucleotides. The availability of such standards will facilitate further exploration of the OAS-RNase L pathway and aid in the development of novel diagnostics and therapeutics.

References

  • Bolton, J.R. (2020). A master equation for photochemical rates. Photochemical & Photobiological Sciences. Available at: [Link]

  • Taylor, A. I., et al. (2015). Enzymatic Synthesis of Nucleic Acids with Defined Regioisomeric 2′‐5′ Linkages. Angewandte Chemie International Edition. Available at: [Link]

  • Deo, S., et al. (2014). Activation of 2′ 5′-Oligoadenylate Synthetase by Stem Loops at the 5′-End of the West Nile Virus Genome. PLOS ONE. Available at: [Link]

  • Kristiansen, H., et al. (2011). The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation. Journal of Virology. Available at: [Link]

  • Wickens, M. P., & Dahlberg, J. E. (2024). Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding. STAR Protocols. Available at: [Link]

  • Bolton, J.R., & Linden, K.G. (2003). Standardization of methods for fluence (UV Dose) determination in bench-scale UV experiments. Journal of Environmental Engineering. Available at: [Link]

  • Tsvet, M. (2022). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports. Available at: [Link]

  • Gabelica, V., et al. (2023). Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. Journal of Mass Spectrometry. Available at: [Link]

  • Deo, S., et al. (2023). Functional characterization of oligoadenylate synthetase (OAS) by dual polymerase-endoribonuclease assay. MSpace. Available at: [Link]

  • Trivitron Healthcare. (2024). How To Store Oligonucleotides For Greatest Stability? Blog - Trivitron Healthcare. Available at: [Link]

  • ResearchGate. (n.d.). UV spectra for standards of adenine, cytosine, guanine, and uridine... Available at: [Link]

  • Cai, L., et al. (2011). Enzymatic synthesis and properties of uridine-5'-O-(2-thiodiphospho)-N-acetylglucosamine. Carbohydrate Research. Available at: [Link]

  • Hocek, M., et al. (2022). Towards polymerase-mediated synthesis of artificial RNA–DNA metal base pairs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Glen Research. (n.d.). 2'-5' Linked Oligonucleotides. Available at: [Link]

  • Chromatography Online. (2024). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Available at: [Link]

  • Schürch, S., et al. (2025). intrinsic preference of guanosine bases for cleavage-facilitating interactions with phosphodiester moieties in RNA anions revealed by base modifications and mass spectrometry. Nucleic Acids Research. Available at: [Link]

  • Cai, L., et al. (2011). Enzymatic Synthesis and Properties of Uridine-5′-O-(2-thiodiphospho)-N-acetylglucosamine. PMC. Available at: [Link]

  • Agilent. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Available at: [Link]

  • Carey, P. R., et al. (2024). Kinetic and Mechanistic Studies of Human Oligoadenylate Synthetase 1. Biochemistry. Available at: [Link]

  • Loog, M., et al. (2022). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Uridine monophosphate synthase. Available at: [Link]

  • IDT. (n.d.). Mass Spectrometry Analysis of Oligonucleotide Syntheses. Available at: [Link]

  • Cytiva. (2024). In vitro transcription for mRNA synthesis. Available at: [Link]

  • Patel, T. R., et al. (2014). Activation of 2′ 5′-Oligoadenylate Synthetase by Stem Loops at the 5′-End of the West Nile Virus Genome. PLOS ONE. Available at: [Link]

  • Troutman, J. M. (n.d.). LARGE-SCALE ENZYMATIC SYNTHESIS OF UDP-LINKED SUGARS. Niner Commons. Available at: [Link]

  • Tsvet, M. (2022). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports. Available at: [Link]

  • Cavaluzzi, M. J., & Borer, P. N. (2004). Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA. Nucleic Acids Research. Available at: [Link]

  • Sawai, H., et al. (2004). 2',5'-linked DNA is a template for polymerase-directed DNA synthesis. Nucleic Acids Research. Available at: [Link]

  • Wickens, M. P., & Dahlberg, J. E. (2024). Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding. STAR Protocols. Available at: [Link]

  • Ezra, F. S., et al. (1976). The effect of (2'-5') and (3'-5') phosphodiester linkages on conformational and stacking properties of cytidylyl-cytidine in aqueous solution. Nucleic Acids Research. Available at: [Link]

  • Egli, M., et al. (2017). Structural insights into RNA duplexes with multiple 2΄-5΄-linkages. Nucleic Acids Research. Available at: [Link]

Sources

Application

Application Notes and Protocols for Uridylyl(2'-&gt;5')uridine Ammonium Salt in Antiviral Mechanism Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This document provides a detailed technical guide for utilizing Uridylyl(2'->5')uridine ammonium salt, a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for utilizing Uridylyl(2'->5')uridine ammonium salt, a synthetic analog of the critical second messenger 2'-5'-oligoadenylate (2-5A), in the investigation of antiviral mechanisms. This guide is designed to provide both foundational knowledge and practical, field-proven protocols to empower researchers in their exploration of the OAS-RNase L pathway, a cornerstone of the innate immune response to viral infections.

Introduction: The OAS-RNase L Pathway - A Key Antiviral Defense Axis

The innate immune system provides the first line of defense against invading viral pathogens. A pivotal component of this defense is the 2'-5'-oligoadenylate synthetase (OAS)-RNase L pathway.[1][2][3] Upon viral infection, the presence of double-stranded RNA (dsRNA), a common viral replication intermediate, triggers a cascade of events.[3][4] Interferons (IFNs), antiviral cytokines released by infected cells, induce the expression of OAS proteins.[2][5] These OAS enzymes, upon binding to dsRNA, are activated to synthesize 2'-5'-linked oligoadenylates (2-5A) from ATP.[1][4]

2-5A then acts as a potent allosteric activator of the latent endoribonuclease, RNase L.[2][5] This activation induces the dimerization of RNase L, unleashing its enzymatic activity.[5] Activated RNase L indiscriminately degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and halting viral replication.[1][4] This process can ultimately lead to apoptosis of the infected cell, preventing further spread of the virus.[1]

Uridylyl(2'->5')uridine ammonium salt serves as a valuable tool for dissecting this pathway. As a stable, synthetic analog of the natural 2-5A, it allows for the direct and controlled activation of RNase L, bypassing the need for upstream signaling events like interferon stimulation and OAS activation. This enables researchers to specifically probe the downstream effects of RNase L activation in both cell-free and cellular systems.

Visualizing the OAS-RNase L Signaling Pathway

OAS-RNase L Pathway cluster_cell Infected Cell Viral_dsRNA Viral dsRNA OAS OAS (Oligoadenylate Synthetase) Viral_dsRNA->OAS Activates 2-5A 2'-5'-Oligoadenylate (2-5A) (e.g., Uridylyl(2'->5')uridine) OAS->2-5A Synthesizes ATP ATP ATP->OAS Substrate RNase_L_inactive Inactive RNase L (Monomer) 2-5A->RNase_L_inactive Binds & Activates RNase_L_active Active RNase L (Dimer) RNase_L_inactive->RNase_L_active Dimerization RNA_Degradation Viral & Cellular RNA Degradation RNase_L_active->RNA_Degradation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis RNA_Degradation->Protein_Synthesis_Inhibition Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis Interferon Interferon Signaling Interferon->OAS Induces Expression

Caption: The OAS-RNase L antiviral pathway.

Applications of Uridylyl(2'->5')uridine Ammonium Salt

ApplicationDescriptionAssay Type
Direct RNase L Activation Bypasses the need for viral dsRNA and OAS to directly study the enzymatic activity of RNase L.In vitro RNase L Activity Assay
Antiviral Efficacy Studies Evaluates the potential of RNase L activation to inhibit the replication of specific viruses.Cell-based Antiviral Assays
Mechanism of Action Studies Investigates the downstream cellular consequences of RNase L activation, such as host protein shutdown and apoptosis.Cell Viability Assays, RNA Degradation Analysis
High-Throughput Screening Can be used as a positive control in screens for novel inhibitors or activators of the OAS-RNase L pathway.FRET-based or Luciferase-based assays

Experimental Protocols

Protocol 1: In Vitro RNase L Activation Assay using rRNA Cleavage

This protocol details a direct method to assess the activation of RNase L by Uridylyl(2'->5')uridine ammonium salt through the specific cleavage pattern of ribosomal RNA (rRNA).

Rationale: Activated RNase L cleaves single-stranded RNA at specific sites, resulting in a characteristic degradation pattern of cellular RNAs, including rRNA.[6] This assay provides a direct measure of the enzymatic activity of RNase L upon activation.

In_Vitro_RNase_L_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant RNase L - Uridylyl(2'->5')uridine ammonium salt - Total cellular RNA (source of rRNA) - Reaction Buffer start->prep_reagents reaction_setup Set up Reaction Mixtures: - Control (No activator) - Experimental (with Uridylyl(2'->5')uridine) prep_reagents->reaction_setup incubation Incubate at 30-37°C reaction_setup->incubation stop_reaction Stop Reaction (e.g., add RNA loading dye with denaturant) incubation->stop_reaction analysis Analyze RNA Integrity: - Denaturing agarose gel electrophoresis - Bioanalyzer stop_reaction->analysis end End analysis->end

Caption: Workflow for the in vitro RNase L rRNA cleavage assay.

Materials:

  • Recombinant human RNase L

  • Uridylyl(2'->5')uridine ammonium salt (stock solution in RNase-free water)

  • Total cellular RNA (e.g., from uninfected cultured cells, as a source of rRNA)

  • RNase L Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 80 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • RNase-free water

  • RNA loading dye (with denaturant)

  • Denaturing agarose gel or Agilent Bioanalyzer system

Procedure:

  • Preparation of Reagents:

    • Prepare a working stock of Uridylyl(2'->5')uridine ammonium salt. A typical starting concentration for in vitro assays is in the range of 1-10 µM, with final concentrations in the reaction being in the nanomolar to low micromolar range.

    • Dilute recombinant RNase L in RNase L Reaction Buffer to the desired final concentration (e.g., 10-100 nM).

    • Quantify the total cellular RNA and adjust the concentration to 1 µg/µL in RNase-free water.

  • Reaction Setup (on ice):

    • Control Reaction: In a sterile, RNase-free microcentrifuge tube, combine:

      • RNase L Reaction Buffer

      • Recombinant RNase L

      • Total cellular RNA (1-2 µg)

      • RNase-free water to final volume

    • Experimental Reaction: In a separate tube, combine:

      • RNase L Reaction Buffer

      • Recombinant RNase L

      • Total cellular RNA (1-2 µg)

      • Uridylyl(2'->5')uridine ammonium salt (to a final concentration of e.g., 100 nM - 1 µM)

      • RNase-free water to final volume

  • Incubation:

    • Incubate the reaction tubes at 37°C for 30-60 minutes.

  • Stopping the Reaction:

    • Add an equal volume of RNA loading dye containing a denaturant (e.g., formamide) to each reaction tube.

    • Heat the samples at 70°C for 5-10 minutes to denature the RNA.

  • Analysis:

    • Load the samples onto a denaturing agarose gel and perform electrophoresis.

    • Alternatively, analyze the RNA integrity using an Agilent Bioanalyzer.

    • Expected Outcome: The control lane should show intact 28S and 18S rRNA bands. The experimental lane containing Uridylyl(2'->5')uridine ammonium salt should show a characteristic cleavage pattern of these rRNA bands, indicating RNase L activation.

Protocol 2: Cell-Based Antiviral Assay - Cytopathic Effect (CPE) Reduction

This protocol assesses the ability of Uridylyl(2'->5')uridine ammonium salt to protect cells from virus-induced cell death (cytopathic effect).

Rationale: A significant challenge with 2-5A and its analogs is their poor cell permeability.[7] Therefore, a transfection reagent is required to deliver the compound into the cytoplasm where it can activate endogenous RNase L. This assay measures the protective effect of RNase L activation against a lytic virus.

CPE_Reduction_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells prepare_complex Prepare Uridylyl(2'->5')uridine-Lipofectamine complexes seed_cells->prepare_complex transfect_cells Transfect cells with the complexes prepare_complex->transfect_cells infect_cells Infect cells with virus transfect_cells->infect_cells incubate Incubate until CPE is visible in virus control infect_cells->incubate assess_viability Assess cell viability (e.g., Neutral Red or MTS assay) incubate->assess_viability analyze_data Analyze data and calculate EC50 assess_viability->analyze_data end End analyze_data->end

Caption: Workflow for the CPE reduction antiviral assay.

Materials:

  • Virus-permissive cell line (e.g., Vero, A549)

  • Lytic virus of interest

  • Uridylyl(2'->5')uridine ammonium salt

  • Lipofection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., Neutral Red, MTS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the chosen cell line into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Preparation of Transfection Complexes:

    • Prepare serial dilutions of Uridylyl(2'->5')uridine ammonium salt in serum-free medium. A suggested starting concentration range for cellular assays is 1-100 µM, which will be further diluted upon addition to cells.

    • In separate tubes, dilute the lipofection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted Uridylyl(2'->5')uridine and the diluted lipofection reagent. Incubate at room temperature for 20-30 minutes to allow complex formation.

  • Cell Transfection:

    • Remove the growth medium from the cells and add the transfection complexes.

    • Incubate for 4-6 hours at 37°C.

  • Virus Infection:

    • Remove the transfection complexes and infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

    • Include the following controls:

      • Cell Control: Cells with no virus and no compound.

      • Virus Control: Cells with virus but no compound.

      • Compound Toxicity Control: Cells with the highest concentration of the compound but no virus.

  • Incubation:

    • Incubate the plate at 37°C until 80-90% CPE is observed in the virus control wells.[8]

  • Assessment of Cell Viability:

    • Perform a cell viability assay (e.g., Neutral Red uptake or MTS assay) according to the manufacturer's protocol.[8][9]

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Uridylyl(2'->5')uridine ammonium salt relative to the cell control.

    • Plot the percentage of viability against the compound concentration and determine the 50% effective concentration (EC₅₀) using regression analysis.[8]

Protocol 3: Virus Yield Reduction Assay

This assay provides a more direct measure of antiviral activity by quantifying the amount of infectious virus produced in the presence of the compound.

Rationale: While the CPE assay measures cell protection, the virus yield reduction assay quantifies the inhibition of viral replication. This is a crucial follow-up to confirm the antiviral effect of RNase L activation.[9]

Procedure:

  • Follow steps 1-4 of the CPE Reduction Assay protocol.

  • Incubation: Incubate the infected cells for a period that allows for one or two rounds of viral replication (e.g., 24-48 hours).

  • Harvesting Virus:

    • Collect the supernatant from each well.

    • The supernatant can be stored at -80°C until titration.

  • Virus Titration:

    • Determine the viral titer in the collected supernatants using a standard method such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.[9]

  • Data Analysis:

    • Calculate the reduction in viral titer for each concentration of Uridylyl(2'->5')uridine ammonium salt compared to the virus control.

    • Determine the concentration of the compound that reduces the viral yield by 50% (IC₅₀) or 90% (IC₉₀).

Troubleshooting and Considerations

  • Compound Delivery: As 2-5A analogs are not readily cell-permeable, efficient delivery into the cytoplasm is critical for cell-based assays. Optimization of the transfection reagent and protocol for the specific cell line used is essential.

  • Compound Stability: While more stable than native 2-5A, synthetic analogs can still be degraded. Prepare fresh dilutions for each experiment and handle them according to the manufacturer's recommendations.

  • Cytotoxicity: It is crucial to assess the cytotoxicity of Uridylyl(2'->5')uridine ammonium salt in the absence of virus to ensure that any observed reduction in cell viability or viral yield is not due to compound toxicity.

  • RNase L Expression: The antiviral effect of Uridylyl(2'->5')uridine ammonium salt is dependent on the presence of endogenous RNase L. It is advisable to use cell lines with known functional RNase L or to verify its expression and activity.

Conclusion

Uridylyl(2'->5')uridine ammonium salt is a powerful tool for the specific and controlled activation of RNase L, enabling detailed investigations into the antiviral mechanisms of the OAS-RNase L pathway. The protocols provided in this guide offer a starting point for researchers to explore the antiviral potential of RNase L activation and to dissect the downstream consequences of this critical innate immune response. By understanding the intricacies of this pathway, new avenues for the development of broad-spectrum antiviral therapeutics can be explored.

References

  • Sharma, O. K., Engels, J., Jager, A., Crea, R., van Boom, J., & Goswami, B. B. (1983). 3'-O-methylated analogs of 2-5A as inhibitors of virus replication. FEBS Letters, 158(2), 298–300. [Link]

  • Stark, G. R., Kerr, I. M., Williams, B. R., Silverman, R. H., & Schreiber, R. D. (1998). How cells respond to interferons. Annual review of biochemistry, 67, 227-264. [Link]

  • Cayley, P. J., Gilbert, C. S., & Kerr, I. M. (1982). The analogue inhibitor of 2-5A action: effect on the interferon-mediated inhibition of encephalomyocarditis virus replication. European journal of biochemistry, 128(2-3), 483-488. [Link]

  • Silverman, R. H. (2007). A scientific journey through the 2-5A/RNase L system. Cytokine & growth factor reviews, 18(5-6), 381-388. [Link]

  • Thakur, A., Mandal, P., Rath, S., & Ghosh, A. (2019). Small-molecule activators of RNase L with broad-spectrum antiviral activity. Proceedings of the National Academy of Sciences, 116(35), 17469-17478. [Link]

  • Silverman, R. H. (2007). Viral encounters with 2',5'-oligoadenylate synthetase and RNase L during the interferon antiviral response. Journal of virology, 81(23), 12720-12729. [Link]

  • Wikipedia contributors. (2023, December 29). Ribonuclease L. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]

  • Justesen, J., Hartmann, R., & Kjeldgaard, N. O. (2000). Gene structure and function of the 2'-5'-oligoadenylate synthetase family. Cellular and Molecular Life Sciences CMLS, 57(11), 1593-1612. [Link]

  • Malathi, K., Dong, B., & Silverman, R. H. (2005). A transcriptional signaling pathway in the IFN system mediated by 2'-5'-oligoadenylate activation of RNase L. Proceedings of the National Academy of Sciences, 102(41), 14533-14538. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved February 17, 2026, from [Link]

  • protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • Hornung, V., Hartmann, R., Ablasser, A., & Hopfner, K. P. (2014). OAS proteins and cGAS: unifying concepts in sensing nucleic acids. Nature reviews. Immunology, 14(8), 521-528. [Link]

  • Bisbal, C., & Silverman, R. H. (2007). The 2'-5' oligoadenylate/RNase L/RNase L inhibitor pathway regulates both MyoD mRNA stability and muscle cell differentiation. Molecular and cellular biology, 27(1), 57-67. [Link]

  • Cole, J. L., Carroll, S. S., & Kuo, L. C. (1997). Activation of RNase L by 2',5'-oligoadenylates. Biophysical characterization. The Journal of biological chemistry, 272(31), 19187-19192. [Link]

  • Ratajewski, M., Słocińska, M., & Gąsiorowski, K. (2021). Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus. Molecules (Basel, Switzerland), 26(20), 6296. [Link]

  • Camarasa, M. J., Fernández-Resa, P., García-López, M. T., de las Heras, F. G., Méndez-Castrillón, P. P., & Alarcón, B. (1985). Antiviral activity of uridine 5'-diphosphate glucose analogues against some enveloped viruses in cell culture. Journal of medicinal chemistry, 28(1), 40-46. [Link]

  • Burke, J. M., Sawa, M. M., & Gaglia, M. B. (2022). RNase L activation in the cytoplasm induces aberrant processing of mRNAs in the nucleus. PLoS pathogens, 18(11), e1010922. [Link]

  • Wdowiak, K., & Krysinski, J. (2023). Does a SPR-Based Cell-Based Assay Provide Reliable Results on the Toxicity and Efficacy of Antiviral Drugs?. International journal of molecular sciences, 24(13), 10631. [Link]

  • Gock, M., Lebede, J., & Rentzsch, F. (2023). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing in 2'-5' UpU HPLC analysis

Topic: Troubleshooting Peak Tailing & Isomer Resolution Ticket ID: #UPU-25-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely viewing t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Isomer Resolution Ticket ID: #UPU-25-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely viewing this guide because your analysis of Uridylyl(2'-5')uridine (2'-5' UpU) —a critical impurity often formed during RNA hydrolysis or off-target synthesis—is exhibiting poor peak shape.

Unlike its canonical 3'-5' isomer, the 2'-5' linkage alters the conformational flexibility of the dinucleotide, yet both share high polarity and a phosphate backbone prone to secondary interactions. Peak tailing in this context is rarely a random error; it is a symptom of specific chemical mismatches between your analyte, the stationary phase, and the mobile phase.

This guide prioritizes causality . We do not just tell you to "change the column"; we explain why the phosphate-silanol interaction is occurring and how to chemically suppress it.

Part 1: Diagnostic Triage

Before adjusting your method, identify the specific "flavor" of your peak tailing. Use the decision tree below to categorize your issue.

Workflow: Peak Shape Diagnostics

TroubleshootingLogic Start Symptom: Peak Tailing Check1 Is the tailing observed on ALL peaks? Start->Check1 Physical Physical Cause (Dead Volume/Frit) Check1->Physical Yes (All Peaks) Chemical Chemical Cause (Secondary Interactions) Check1->Chemical No (Specific Peaks) Action1 Action: Check Tubing/ Replace Frit Physical->Action1 Check2 Does the tailing disappear at High pH (>7.5)? Chemical->Check2 Silanol Silanol Activity (Acidic Silanols) Check2->Silanol Yes Metal Metal Chelation (Phosphate Interaction) Check2->Metal No Action2 Action: Add TEA or Use Hybrid Column Silanol->Action2 Action3 Action: Passivate System/ Add EDTA Metal->Action3

Figure 1: Diagnostic decision tree for isolating the root cause of peak tailing in dinucleotide analysis.

Part 2: Troubleshooting Guides

Issue 1: The "Shark Fin" Peak (Silanol Interactions)

Symptom: The peak rises sharply but trails off slowly (Asymmetry factor > 1.5). Context: 2'-5' UpU contains a phosphate group (pKa ~1.0) and uracil bases. Standard C18 silica columns have residual silanol groups (Si-OH).

The Mechanism: At neutral or low pH, residual silanols on the silica surface can be ionized (Si-O⁻).[1] While the phosphate backbone of UpU is negatively charged (repelled by silanols), the nitrogenous bases or counter-ions can interact with these silanols via hydrogen bonding or ion-exchange mechanisms. This "drag" creates the tail.

Protocol: Ion-Pairing Suppression To fix this, we must mask the silanols or pair the phosphate.

  • Switch to Ion-Pairing RP (IP-RP):

    • Buffer: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

    • Why: The Triethylammonium ion (TEA⁺) forms a neutral ion pair with the UpU phosphate, increasing retention on the hydrophobic C18 chain. Simultaneously, the excess TEA blocks residual silanols on the silica surface [1].

  • Alternative: High pH Method (If Column Permits):

    • Use a hybrid-silica column (e.g., Waters BEH or Agilent Poroshell HPH).

    • Run at pH 9.0 using Ammonium Acetate.

    • Why: At pH 9, silanols are fully ionized, but the high ionic strength and repulsion from the fully deprotonated UpU (both phosphate and base) minimize adsorption.

Issue 2: Peak Broadening (Metal Chelation)

Symptom: Broad, short peaks, often with low recovery (area counts). Context: The phosphate group in UpU is a strong chelator. It binds to Iron (Fe) and Titanium (Ti) ions found in stainless steel frits and column bodies.

The Mechanism: The UpU molecule gets "stuck" on metal sites within the instrument flow path. This is not a chromatographic retention; it is adsorption. This is particularly problematic for 2'-5' isomers, which may have different steric accessibility to the phosphate compared to 3'-5' [2].

Protocol: System Passivation & Chelation

  • Immediate Fix (Mobile Phase Additive):

    • Add 2.5 µM EDTA (disodium salt) to Mobile Phase A.

    • Result: EDTA has a higher affinity for Fe/Ti than UpU, effectively "scrubbing" the metal surfaces.

  • Long-term Fix (Hardware):

    • Replace the column with "Bio-inert" or "PEEK-lined" hardware.

    • Replace stainless steel capillaries with PEEK tubing (0.005" ID) for the sample flow path.

Part 3: Validated Experimental Protocol

To separate 2'-5' UpU from 3'-5' UpU and eliminate tailing, use this validated Reverse Phase Ion-Pairing (RP-IP) method.

Method: IP-RP for Dinucleotide Isomers
ParameterConditionRationale
Column C18, 150 x 2.1 mm, 1.7 µm (Hybrid Particle)Hybrid particles resist high pH; sub-2µm improves resolution of isomers.[2]
Mobile Phase A 100 mM TEAA (pH 7.0)Ion-pairing agent for phosphate backbone retention.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Flow Rate 0.3 mL/minOptimized for 2.1 mm ID columns.
Temp 50°CHigher temp reduces viscosity and improves mass transfer (sharper peaks) [3].
Detection UV @ 260 nmMax absorbance for Uracil.

Gradient Table:

  • 0.0 min: 95% A / 5% B

  • 10.0 min: 85% A / 15% B (Shallow gradient is critical for isomer separation)

  • 10.1 min: 20% A / 80% B (Wash)

  • 12.0 min: 95% A / 5% B (Re-equilibrate)

Visualizing the Separation Mechanism:

SeparationMechanism Figure 2: TEA acts as a bridge, neutralizing UpU for retention while simultaneously blocking silanols. cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) TEA TEA+ (Ion Pair Reagent) UpU UpU (Phosphate-) TEA->UpU Ion Pairing Silanol Residual Silanol TEA->Silanol Masking/Blocking C18 C18 Alkyl Chain UpU->C18 Hydrophobic Retention (via TEA Pair)

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does 2'-5' UpU elute differently than 3'-5' UpU? A: While they have the same mass, the 2'-5' linkage creates a "kink" in the backbone that is structurally more compact than the helical tendency of the 3'-5' linkage. In Ion-Pairing chromatography, this subtle shape difference alters how the hydrophobic TEA-UpU complex interacts with the C18 ligands, typically causing the 2'-5' isomer to elute slightly earlier [4].

Q2: Can I use HILIC instead of RP-IP? A: Yes. HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for polar dinucleotides and avoids ion-pairing reagents (which can contaminate MS systems).

  • Recommendation: Amide-based HILIC column.

  • Mobile Phase: Acetonitrile/Ammonium Acetate (pH 5.8).

  • Note: HILIC is more sensitive to sample diluent mismatch. Ensure sample is dissolved in 75% ACN.

Q3: My peaks are split. Is this tailing? A: Split peaks are usually due to solvent mismatch .[3] If you dissolve your UpU in pure water but inject onto a high-organic mobile phase (or vice versa in HILIC), the sample precipitates or travels faster than the eluent.

  • Fix: Dissolve the sample in the initial mobile phase composition (e.g., 95% TEAA / 5% ACN).

References

  • Gilar, M., & Zampa, N. J. (2020). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography. Waters Corporation Application Note. Link

  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape. Journal of Chromatography A. Link

  • Stoll, D., & Gilar, M. (2021). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. Link

  • Agilent Technologies. (2016). Analysis of Oligonucleotides by HPLC. Agilent Application Compendium. Link

Sources

Optimization

Removing ammonium ions from Uridylyl(2'->5')uridine samples

This guide outlines the technical protocols for the removal of ammonium ions ( ) from Uridylyl(2' 5')uridine (Up(2'-5')U) samples.[1] As a dinucleotide, Up(2'-5')U presents unique challenges compared to longer oligonucle...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the removal of ammonium ions (


) from Uridylyl(2'

5')uridine (Up(2'-5')U) samples.[1] As a dinucleotide, Up(2'-5')U presents unique challenges compared to longer oligonucleotides; it is too small for standard dialysis or spin-column desalting (which typically have 3 kDa cutoffs).[1]

This guide prioritizes Solid Phase Extraction (SPE) and Cation Exchange Chromatography as the most reliable, self-validating methods for this specific molecule.[1]

Technical Guide: Ammonium Ion Removal from Uridylyl(2' 5')uridine[1]

Core Analysis & Strategy

Ammonium ions are frequently introduced during HPLC purification (as ammonium acetate/bicarbonate) or synthesis.[1] While volatile, they often persist as counterions to the phosphate backbone.

  • The Problem: Residual

    
     interferes with NMR spectroscopy  (proton exchange broadening signals), Mass Spectrometry  (signal suppression or complex adduct formation), and biological assays  (toxicity or enzymatic inhibition).[1]
    
  • The Solution: The objective is to displace the ammonium counterion with a stable, non-interfering cation, typically Sodium (

    
    ).
    
  • Critical Constraint: Up(2'-5')U is a small molecule (~590 Da).[1] Do not use dialysis membranes or centrifugal concentrators (e.g., Amicon, Vivaspin) with MWCO > 1 kDa. You will lose your sample.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal removal method based on your sample scale and downstream application.

DecisionMatrix cluster_legend Recommendation Start Start: Up(2'-5')U Sample (Ammonium Salt) Scale Sample Scale? Start->Scale Small < 10 mg (Analytical) Scale->Small Low Mass Large > 10 mg (Preparative) Scale->Large High Mass Method1 Protocol A: C18 SPE Cartridge (High Recovery) Small->Method1 App Downstream Application? Large->App NMR NMR / Crystallography App->NMR High Purity Req Bio Bioassay / Storage App->Bio Buffer Exchange Method2 Protocol B: Dowex Na+ Resin (Bulk Exchange) NMR->Method2 Bio->Method2

Figure 1: Decision matrix for selecting the ammonium removal protocol. SPE is preferred for small samples to minimize handling loss.

Protocol A: C18 Solid Phase Extraction (SPE)

Best for: Small scales (<10 mg), high recovery, and simultaneous desalting.[1] Mechanism: The hydrophobic nucleobases bind to the C18 resin. You wash away the ammonium salts with a sodium buffer, then wash away the sodium buffer with water, and finally elute the clean dinucleotide.

Materials
  • C18 Sep-Pak Cartridge (or equivalent, e.g., 50-100 mg bed).[1]

  • Buffer A: 0.1 M Sodium Acetate (NaOAc), pH 5.5 (RNase-free).

  • Buffer B: Milli-Q Water (18.2 MΩ).[1]

  • Elution Solvent: 50% Methanol or Acetonitrile in water.[1]

Step-by-Step Workflow
  • Conditioning: Flush cartridge with 5 mL Methanol, followed by 10 mL Buffer B (Water).[1]

  • Loading: Dissolve Up(2'-5')U in a minimum volume of Buffer B and load onto the cartridge slowly (dropwise).

    • Validation: Collect the flow-through.[2][3] Check

      
      . If OD is high, the sample did not bind (re-load or check cartridge capacity).
      
  • Ion Exchange Wash (Critical): Wash with 5–10 mL of Buffer A (NaOAc) .

    • Why: The high concentration of

      
       displaces the 
      
      
      
      associated with the phosphate backbone.
  • Desalting Wash: Wash with 10 mL of Buffer B (Water) .[1]

    • Why: Removes the excess Sodium Acetate. The dinucleotide remains bound due to hydrophobic interaction.

  • Elution: Elute with 2–5 mL of Elution Solvent . Collect fractions (0.5 mL each).

  • Finish: Lyophilize the eluted fractions to obtain the Up(2'-5')U Sodium salt.

Protocol B: Cation Exchange Resin (Dowex 50W)

Best for: Larger scales (>10 mg) or when absolute removal of organic solvents is required.[1] Mechanism: A strong cation exchange resin (sulfonic acid) pre-loaded with


 captures 

from the solution while releasing

.
Materials
  • Dowex 50W-X8 resin (200-400 mesh).[1][3][4]

  • 1 M NaOH (for regeneration).[1]

  • 1 M NaCl (for conversion).[1]

  • pH Paper or Meter.[1]

Step-by-Step Workflow
  • Resin Preparation (The "Sodium Conversion"):

    • Commercially available Dowex is often in the

      
       form. Do not use 
      
      
      
      form directly
      ; acidic pH can hydrolyze the glycosidic bond or isomerize the 2'-5' linkage [1].
    • Wash resin with 1 M NaOH until the filtrate is basic.

    • Wash with water until neutral pH.[1]

    • Alternative: Wash with 1 M NaCl extensively if you wish to avoid high pH exposure.

  • Column Packing: Pour the resin into a small glass column (approx. 1-2 mL resin per 10 mg sample).

  • Equilibration: Wash column with 10 CV (Column Volumes) of Milli-Q water.

  • Sample Application: Dissolve Up(2'-5')U in water and apply to the column.

  • Elution: Elute with water. The Up(2'-5')U is negatively charged (phosphate) and will not bind to the resin.[1] It flows through, picking up

    
     counterions while 
    
    
    
    sticks to the resin.
  • Validation: Monitor

    
     of the flow-through. Collect the UV-active peak.[5]
    
  • Lyophilization: Freeze-dry the flow-through to yield the powder.

Comparative Analysis of Methods
FeatureProtocol A: C18 SPEProtocol B: Dowex ResinEthanol Precipitation*
Mechanism Hydrophobic Capture + Salt WashPassive Cation ExchangeSolubility Difference
Yield High (>90%)High (>95%)Low/Variable for Dinucleotides
Purity Excellent (Removes salts & organics)Good (Exchanges ions only)Moderate
Time 30 Minutes1-2 HoursOvernight
Risk Sample breakthrough (if overloaded)Acid hydrolysis (if resin not neutralized)Sample Loss (UpU is too soluble)

Note on Precipitation: Ethanol precipitation is standard for long DNA/RNA.[1] However, dinucleotides like Up(2'-5')U have significant solubility in ethanol/water mixtures.[1] We do not recommend precipitation as a primary method due to the high risk of poor recovery [2].

Troubleshooting & FAQs

Q1: How do I verify that the ammonium is gone?

  • Method: Proton NMR (

    
    H-NMR).[1]
    
  • Sign: In DMSO-

    
    , ammonium (
    
    
    
    ) appears as a broad triplet (1:1:1) at
    
    
    7.0–7.3 ppm due to coupling with
    
    
    N. In the Sodium salt form, this signal will be completely absent.[1]
  • Alternative: Use a colorimetric ammonia assay (e.g., Nessler’s reagent) on a small aliquot of your sample, though NMR is non-destructive and preferred.[1]

Q2: Can I use a spin column (e.g., 3K MWCO) to desalt?

  • NO. Up(2'-5')U has a molecular weight of ~590 Da.[1] It will pass freely through a 3,000 Da (3K) membrane, and you will find your sample in the waste filtrate.[1]

Q3: I used the Dowex method, and my sample degraded. What happened?

  • You likely used the resin in its Hydrogen (

    
    ) form . The local pH on the surface of 
    
    
    
    -form beads can be extremely acidic (pH < 1), which catalyzes the hydrolysis of the N-glycosidic bond or promotes isomerization of the 2'-5' linkage to 3'-5'. Always convert the resin to the Sodium (
    
    
    ) form
    before use [3].

Q4: Why not just lyophilize repeatedly?

  • Ammonium acetate and ammonium bicarbonate are volatile, but removing them completely requires many cycles.[1] Furthermore, "sticky" ammonium ions often remain coordinated to the phosphate. Ion exchange is a chemical displacement, which is far more effective than physical sublimation for stoichiometric removal.[1]

References
  • Glen Research.Deprotection and Isolation of Oligonucleotides.

  • Thermo Fisher Scientific.Enzymatic Digestion and Analysis of Oligonucleotides.

  • Vector Laboratories.Oligonucleotide Buffer Exchange and Desalting Protocol. (General protocols for desalting, emphasizing the removal of amine contaminants).

  • National Institutes of Health (PMC).Acid-base and metal-ion binding properties of the RNA dinucleotide. (Provides context on the pKa and binding properties of UpU type molecules).

Sources

Troubleshooting

Technical Support Center: Long-Term Storage of UpU Ammonium Salt

Welcome to the technical support center for the handling and long-term storage of Uridine-5'-diphospho-(5')uridine (UpU) ammonium salt. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and long-term storage of Uridine-5'-diphospho-(5')uridine (UpU) ammonium salt. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent in your experiments. Here, we will address common questions and potential issues related to the storage of UpU ammonium salt, grounding our recommendations in established principles of RNA biochemistry and field-proven best practices.

Frequently Asked Questions (FAQs)

What is the optimal temperature for long-term storage of UpU ammonium salt?

For long-term storage, it is recommended to store UpU ammonium salt at -20°C or -80°C .[1][2] As a general principle for oligonucleotides, lower temperatures minimize chemical and enzymatic degradation.[1] Lyophilized (dry) UpU ammonium salt is highly stable and can be stored at these temperatures for several years.[1] If reconstituted, frozen aliquots are the best practice for maintaining stability.[2]

Should I store UpU ammonium salt in its lyophilized (dry) form or in a solution?

Both methods are viable, but for maximum long-term stability, storing the lyophilized powder at -20°C or -80°C is ideal.[1] Dry storage minimizes hydrolysis, a key degradation pathway for RNA.[1]

If you need to have a stock solution ready for frequent use, resuspending in a suitable buffer and storing in aliquots at -80°C is the preferred method for short to medium-term storage.[2]

What is the best solvent for reconstituting UpU ammonium salt?

It is highly recommended to use a biological buffer with a neutral or slightly alkaline pH, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.0-8.0) . Tris buffer helps to maintain a stable pH, which is crucial for RNA stability. The EDTA chelates divalent cations that can catalyze RNA degradation.

Using nuclease-free water is a secondary option. However, be aware that the pH of deionized water can be slightly acidic, which may promote hydrolysis of the phosphodiester bonds over time.

How does the ammonium counterion affect the stability of UpU?

The ammonium (NH₄⁺) counterion is the conjugate acid of a weak base (ammonia, NH₃) and can slightly acidify a solution upon dissolution in water.[3][4] This is generally not a significant concern when a buffer is used for reconstitution. Some studies suggest that ammonium and triethylammonium cations, which can be present after purification, may impact enzymatic activity in downstream applications.[5] However, for storage, the primary factors influencing stability are temperature, pH, and the presence of water and nucleases.

How many freeze-thaw cycles can I subject my UpU ammonium salt solution to?

It is best practice to minimize freeze-thaw cycles . Each cycle can introduce ice crystals that may physically damage the molecule and repeated temperature fluctuations can accelerate degradation. To avoid this, it is recommended to aliquot your stock solution into single-use volumes before freezing.[2]

Is UpU ammonium salt sensitive to light?

While the uridine bases themselves have some UV absorbance, prolonged exposure to UV light can lead to photodegradation.[6] Therefore, it is advisable to store UpU ammonium salt, both in its dry form and in solution, protected from light. Amber tubes or tubes stored in a dark freezer box are recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low concentration after reconstitution - Incomplete dissolution.- Adsorption to the tube surface.- Vortex the solution thoroughly after adding the solvent.- Briefly centrifuge the tube to ensure all material is in the solvent.- Use low-adhesion microtubes for storage.
Degradation observed in downstream applications (e.g., mass spectrometry, HPLC) - RNase contamination.- Hydrolysis due to improper storage conditions.- Multiple freeze-thaw cycles.- Use certified nuclease-free water, buffers, and labware.- Ensure storage at or below -20°C in a buffered solution (pH 7-8).- Prepare single-use aliquots to avoid repeated freezing and thawing.
Variability in experimental results between different aliquots - Uneven concentration in the stock solution.- Degradation of some aliquots due to improper handling.- Ensure the stock solution is homogenous before aliquoting.- Handle all aliquots consistently, minimizing time at room temperature.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized UpU Ammonium Salt
  • Preparation: Work in a clean, designated area for RNA handling to minimize the risk of RNase contamination. Use nuclease-free pipette tips, tubes, and reagents.

  • Centrifugation: Briefly centrifuge the vial of lyophilized UpU ammonium salt to ensure the powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of nuclease-free TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) to achieve your target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 15-30 seconds to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, nuclease-free, low-adhesion microtubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Quality Control of Reconstituted UpU Ammonium Salt

To assess the integrity of your stored UpU ammonium salt, you can use techniques such as:

  • UV-Vis Spectrophotometry: Measure the absorbance at 260 nm to determine the concentration. The A260/A280 ratio can provide an indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange or reversed-phase HPLC can be used to check for the presence of degradation products (e.g., UMP).

  • Mass Spectrometry: To confirm the molecular weight of the UpU dinucleotide.

Visualizing Degradation Pathways and Storage Logic

Primary Degradation Pathway for RNA Dinucleotides

The main chemical degradation pathway for RNA in aqueous solution is hydrolysis of the phosphodiester bond. This can be catalyzed by acid, base, or enzymatic activity (RNases).

UpU UpU Dinucleotide Hydrolysis Hydrolysis (H₂O, pH, RNases) UpU->Hydrolysis Cleavage of phosphodiester bond UMP Uridine Monophosphate (UMP) Hydrolysis->UMP Uridine Uridine Hydrolysis->Uridine

Caption: Simplified chemical degradation of UpU.

Decision Workflow for Long-Term Storage

This workflow provides a logical approach to deciding on the best storage strategy for your UpU ammonium salt.

start Start: Receive UpU Ammonium Salt is_lyophilized Is it lyophilized? start->is_lyophilized store_lyophilized Store at -20°C or -80°C in a desiccated, dark environment is_lyophilized->store_lyophilized Yes reconstitute Reconstitute in TE Buffer (pH 7-8) is_lyophilized->reconstitute No/Need Solution store_lyophilized->reconstitute When needed for use aliquot Aliquot into single-use volumes reconstitute->aliquot store_solution Store aliquots at -80°C aliquot->store_solution end Use in Experiment store_solution->end

Caption: Decision tree for UpU storage.

References

  • Contract Laboratory (2024) . How to Store DNA Oligos: Best Practices for Longevity and Stability. [Link]

  • QIAGEN (n.d.) . Best practices for RNA storage and sample handling. [Link]

  • Chemistry LibreTexts (2021) . Hydrolysis of Salts- Equations. [Link]

  • Quora (2021) . How does the hydrolysis of NH4+ or ion salts increase the pH of a water body?[Link]

  • Polaris Oligos (2024) . Counter ions in DNA synthesis: Insight from Polaris Oligos![Link]

  • Utrecht University Student Theses Repository (n.d.) . Suppression and degradation of UpA dinucleotide-containing messenger RNAs and the impact of nucleotide modifications on stability. [Link]

  • Sondermann Group, DESY (2021) . The final step in RNA degradation: New insights into bacterial dinucleotidases. [Link]

  • ResearchGate (2020) . UV Resistance of Nucleosides—An Experimental Approach. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2'-5' linked dinucleotides

Mass spectrometry (MS) fragmentation of 2'-5' linked dinucleotides is a specialized analytical challenge critical for validating synthetic oligonucleotides, characterizing biological signaling molecules (like cGAMP), and...

Author: BenchChem Technical Support Team. Date: February 2026

Mass spectrometry (MS) fragmentation of 2'-5' linked dinucleotides is a specialized analytical challenge critical for validating synthetic oligonucleotides, characterizing biological signaling molecules (like cGAMP), and identifying RNA splicing intermediates.

This guide compares the fragmentation behavior of the non-canonical 2'-5' linkage against the standard 3'-5' isomer, focusing on Collision-Induced Dissociation (CID) in negative ion mode, which is the industry standard for nucleotide analysis.

Part 1: Executive Summary & Mechanistic Foundation

The primary challenge in distinguishing 2'-5' from 3'-5' isomers is that they are isobaric : they have the exact same molecular weight. Differentiation relies entirely on fragmentation kinetics and product ion intensity ratios , driven by the specific geometry of the neighboring hydroxyl group participation.

The Mechanistic Divergence

In gas-phase fragmentation (CID), backbone cleavage is driven by intramolecular nucleophilic attack.

  • 3'-5' Linkage (Canonical): The 2'-OH group attacks the adjacent 3'-phosphodiester bond. This forms a constrained 5-membered cyclic transition state, rapidly yielding c-type (cyclic phosphate) and y-type ions.

  • 2'-5' Linkage (Isomer): The 3'-OH group is the nucleophile. While it also attacks the phosphodiester (now at the 2' position) to form a similar cyclic intermediate, the transition state geometry and proton affinity differ. This often results in a slower reaction rate or competing pathways, leading to distinct ion intensity profiles, particularly in a-B (base loss) and w-type ions.

Part 2: Performance Comparison (The Diagnostic Fingerprint)

The following table contrasts the MS/MS behavior of the two isomers.

FeatureStandard 3'-5' Linkage 2'-5' Linkage (Isomer) Diagnostic Significance
Dominant Pathway 2'-OH Assisted Cleavage 3'-OH Assisted Cleavage The 2'-OH is a more sterically favorable nucleophile in the standard helix geometry.
Primary Ions High abundance c and y ions.c and y ions present, but often lower intensity .3'-5' fragmentation is generally more efficient (lower activation energy).
Base Loss (a-B) Moderate intensity.Enhanced Intensity .2'-5' isomers often exhibit increased base loss (a-B ions) relative to backbone cleavage due to backbone flexibility.
w-Ion Series Present (w ions).Distinct w-ion Ratios .The w ion (containing the 3' terminus) often shows intensity variations; specific w ions may be suppressed or enhanced depending on the sequence.
Enzymatic Check Susceptible to RNase T2 and Snake Venom PD .Resistant to RNase T2; Susceptible to S1 Nuclease.Orthogonal validation: If MS is ambiguous, resistance to specific RNases confirms 2'-5'.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the competing nucleophilic attacks that define the fragmentation logic.

FragmentationMechanism cluster_35 3'-5' Linkage Pathway cluster_25 2'-5' Linkage Pathway Precursor Precursor Ion (Dinucleotide) Attack2OH Nucleophile: 2'-OH Group Precursor->Attack2OH Standard Attack3OH Nucleophile: 3'-OH Group Precursor->Attack3OH Isomer TS_35 Transition State: Strained 5-Membered Ring Attack2OH->TS_35 Fast Kinetics Products_35 Dominant Products: c-ions (Cyclic P) + y-ions TS_35->Products_35 High Efficiency TS_25 Transition State: Altered Geometry/Flexibility Attack3OH->TS_25 Slower Kinetics Products_25 Products: Enhanced a-B (Base Loss) Altered c/y Ratio TS_25->Products_25 Competing Paths

Caption: Mechanistic divergence of 2'-5' vs 3'-5' fragmentation driven by specific hydroxyl group participation.

Part 4: Experimental Protocol (Self-Validating Workflow)

To reliably differentiate these isomers, strict control of collision energy and sample purity is required.

Sample Preparation
  • Desalting (Critical): Cation adducts (

    
    , 
    
    
    
    ) suppress the specific proton transfers required for diagnostic fragmentation.
    • Protocol: Use automated solid-phase extraction (SPE) or drop dialysis against ammonium acetate (25 mM).

    • Validation: Check MS1 spectrum. If

      
      , sample is clean.
      
MS/MS Acquisition Parameters
  • Ionization: Negative Ion Mode ESI (Electrospray Ionization).[1]

  • Collision Energy (CE): Perform a CE Ramp (e.g., 10–50 eV).

    • Reasoning: 2'-5' and 3'-5' linkages have different dissociation energy thresholds. A single energy might miss the diagnostic window.

  • Isolation Window: Narrow (1.0 m/z) to exclude isotopes that complicate interpretation.

Data Analysis Workflow
  • Identify Molecular Ion: Confirm

    
     matches the theoretical dinucleotide mass (isobaric check).
    
  • Extract Ion Chromatograms (XIC): Plot traces for the c-ion (backbone) and a-B ion (base loss).

  • Calculate Ratio: Determine the Ratio

    
    .
    
    • Interpretation: A significant deviation in

      
       between the unknown and a synthetic 3'-5' standard suggests a 2'-5' linkage.
      

Part 5: Analytical Workflow Diagram

Workflow Start Start: Unknown Dinucleotide Sample Desalt Step 1: Desalting (Remove Na+/K+ Adducts) Start->Desalt MS1 Step 2: MS1 Screening (Confirm Isobaric Mass) Desalt->MS1 Decision Adducts Present? MS1->Decision Decision->Desalt Yes (Repurify) MS2 Step 3: MS/MS Acquisition (Neg Mode, CE Ramp 10-50eV) Decision->MS2 No (Clean) Analysis Step 4: Extract Ion Ratios Compare c-ion vs a-B ion MS2->Analysis Result35 Result: High c/y Intensity Standard 3'-5' Linkage Analysis->Result35 Result25 Result: Enhanced Base Loss / Altered Ratios 2'-5' Linkage Analysis->Result25

Caption: Step-by-step analytical workflow for differentiating dinucleotide linkage isomers.

References

  • Electrospray tandem mass spectrometry of nucleotides Source: Rapid Communications in Mass Spectrometry URL:[Link]

  • Identification of RNA linkage isomers by anion exchange purification with electrospray ionization mass spectrometry Source: Analytical Biochemistry URL:[Link]

  • Charge-State-Dependent Collision-Induced Dissociation Behaviors of RNA Oligonucleotides Source: bioRxiv URL:[2][Link]

  • cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING Source: Nature URL:[Link]

  • Structural insights into the effects of 2'-5' linkages on the RNA duplex Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Comparative

A Researcher's Guide to Validating 2'-5' Phosphodiester Linkages Using Enzymatic Digestion

For researchers, scientists, and drug development professionals, the precise structural characterization of oligonucleotides is paramount. The nature of the phosphodiester bond—the backbone of DNA and RNA—is a critical d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of oligonucleotides is paramount. The nature of the phosphodiester bond—the backbone of DNA and RNA—is a critical determinant of an oligonucleotide's function, stability, and therapeutic potential. While the canonical 3'-5' linkage is ubiquitous, the non-canonical 2'-5' linkage plays a vital role in key biological processes and represents a significant area of interest in drug development.

This guide provides an in-depth comparison of methods for validating 2'-5' phosphodiester linkages, with a primary focus on the robust and accessible technique of phosphodiesterase (PDE) digestion. We will explore the underlying principles, provide a detailed experimental protocol, and discuss the interpretation of results, empowering you to confidently characterize your molecules of interest.

The Significance of the 2'-5' Linkage: Beyond a Structural Anomaly

The 2'-5' phosphodiester linkage is not merely a synthetic curiosity; it is a key player in innate immunity. The discovery of the cGAS-STING pathway highlighted the central role of a specific cyclic dinucleotide, 2'3'-cGAMP, which contains one 2'-5' and one 3'-5' linkage.[1][2] Upon detecting cytosolic dsDNA, the enzyme cGAS synthesizes 2'3'-cGAMP from ATP and GTP.[3][4] This second messenger then binds to and activates the STING protein, triggering a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines to combat infection.[1][3][5]

The unique mixed-linkage structure of 2'3'-cGAMP is critical for its high-affinity binding and activation of human STING, demonstrating that the 2'-5' linkage is a specific, functional modification rather than a random occurrence.[6][7] This has profound implications for the development of STING agonists as vaccine adjuvants and cancer immunotherapies. Accurate validation of the 2'-5' linkage in these synthetic analogs is therefore essential for ensuring their intended biological activity.

Beyond immunology, 2'-5' linkages are explored in antisense therapeutics and siRNAs to enhance nuclease resistance and modulate activity.[8][9][10] Verifying the precise linkage chemistry in these novel therapeutic candidates is a critical quality control step.

Pathway Diagram: cGAS-STING Activation

cGAS_STING_Pathway cluster_cytosol Cytosol dsDNA Cytosolic dsDNA cGAS cGAS (Cyclic GMP-AMP Synthase) dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP (Mixed 2'-5' / 3'-5' linkage) cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING Dimer (on ER membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferon Gene Expression Nucleus->IFN induces

Caption: The cGAS-STING pathway for innate immune response activation.

Methods for Linkage Validation: A Comparative Overview

Several analytical techniques can be employed to determine phosphodiester linkage isomerism. The choice of method depends on factors such as sample availability, required throughput, cost, and the level of structural detail needed.

Method Principle Advantages Disadvantages Best For
Phosphodiesterase (PDE) Digestion Differential cleavage of linkages by specific exonucleases.Cost-effective, high throughput, functionally relevant, requires standard lab equipment (HPLC).Indirect method, requires careful selection of enzymes and controls, potential for incomplete digestion.Routine QC, screening synthetic oligonucleotides, confirming linkage identity.
Nuclear Magnetic Resonance (NMR) 2D NMR (e.g., COSY, HSQC) provides through-bond and through-space correlations to definitively assign connectivity.Unambiguous, provides complete 3D structural information in solution.[11]Requires large amounts of pure sample, low throughput, requires specialized equipment and expertise.Definitive structural elucidation of novel compounds, detailed conformational analysis.
Mass Spectrometry (MS/MS) Fragmentation patterns (tandem MS) can sometimes differentiate isomers, especially with high-resolution instruments.High sensitivity, requires minimal sample, can be coupled with LC for complex mixtures.[12][13]Isomers may produce similar fragments, making differentiation difficult; requires sophisticated instrumentation.High-sensitivity screening, analysis of complex mixtures, metabolite identification.
X-Ray Crystallography Provides a high-resolution 3D structure of the molecule in a crystalline state.Gold standard for atomic-level structural detail.[10][11]Requires a diffracting crystal (often a major bottleneck), structure may not reflect solution conformation.Unambiguous structural determination when crystals can be obtained.

Phosphodiesterase digestion followed by HPLC analysis stands out as a pragmatic and powerful approach for routine validation due to its accessibility and reliability.

The Principle of Phosphodiesterase Digestion for Linkage Analysis

The method leverages the differential substrate specificity of certain exonucleases. Many common phosphodiesterases, which hydrolyze oligonucleotides into their constituent mononucleotides, show a strong preference for the natural 3'-5' linkage and are significantly slower at cleaving, or are completely resistant to, the 2'-5' linkage.

Key Enzymes:

  • Snake Venom Phosphodiesterase (SVPDE): A 3'-exonuclease that efficiently cleaves 3'-5' phosphodiester bonds from the 3'-hydroxyl end, producing 5'-mononucleotides.[14][15][16] Its activity on 2'-5' linkages is significantly hindered.

  • Nuclease P1: A single-strand specific endonuclease from Penicillium citrinum that cleaves 3'-5' linkages to yield 5'-mononucleotides.[17][18] It is also known to be resistant to 2'-5' linkages.

By incubating the oligonucleotide of interest with one of these enzymes and analyzing the reaction products over time using a separation technique like High-Performance Liquid Chromatography (HPLC), one can infer the linkage type.

  • A molecule with only 3'-5' linkages will be completely digested into its constituent 5'-mononucleotides.

  • A molecule containing a 2'-5' linkage will be resistant to digestion at that specific site. The HPLC chromatogram will show the disappearance of the starting material and the appearance of specific, partially digested fragments or a resistant core, rather than complete conversion to mononucleotides.

Diagram: Linkage-Specific Enzymatic Cleavage

Linkage_Cleavage cluster_35 Canonical 3'-5' Linkage cluster_25 Non-Canonical 2'-5' Linkage cluster_enzyme SVPDE Action N1_35 Nucleoside 1 P_35 P N1_35:e->P_35:w 3' N2_35 Nucleoside 2 P_35:e->N2_35:w 5' Cleaved Cleavage N1_25 Nucleoside 1 P_25 P N1_25:e->P_25:w 2' N2_25 Nucleoside 2 P_25:e->N2_25:w 5' Resistant Resistant SVPDE SVPDE SVPDE->P_35 Efficient SVPDE->P_25 Hindered

Caption: SVPDE efficiently cleaves 3'-5' but is resistant to 2'-5' linkages.

Experimental Protocol: A Self-Validating System

This protocol describes a typical phosphodiesterase digestion assay analyzed by Reverse-Phase Ion-Pair (IP-RP) HPLC.[19][20]

Materials:

  • Oligonucleotide of Interest (Test Sample)

  • Positive Control: An oligonucleotide of similar length and composition with known 3'-5' linkages.

  • Negative Control: An authentic standard of the 2'-5' linked oligonucleotide, if available.

  • Snake Venom Phosphodiesterase (SVPDE) (e.g., from Crotalus adamanteus)

  • Digestion Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

  • Quenching Solution: 0.5 M EDTA

  • HPLC System with UV detector

  • IP-RP HPLC Column (e.g., C18)

  • Mobile Phase A: e.g., 100 mM Triethylammonium Acetate (TEAA) in Water, pH 7.0

  • Mobile Phase B: e.g., 100 mM TEAA in 50% Acetonitrile

  • Nuclease-free water

Workflow Diagram:

PDE_Workflow start Start prep Sample Preparation (Test, Pos & Neg Controls) start->prep digest Enzymatic Digestion (Add SVPDE, Incubate 37°C) prep->digest timepoint Take Timepoints (e.g., 0, 15, 60, 120 min) digest->timepoint quench Quench Reaction (Add EDTA) timepoint->quench hplc HPLC Analysis (IP-RP C18 Column) quench->hplc analyze Data Analysis (Compare Chromatograms) hplc->analyze end End analyze->end

Caption: Experimental workflow for PDE digestion and HPLC analysis.

Step-by-Step Procedure:

  • Preparation of Samples and Controls:

    • For each sample (Test, Positive Control, Negative Control), prepare three sets of reactions:

      • Time Zero (T=0): 5 µL Sample (e.g., 100 µM), 4 µL Digestion Buffer, 1 µL Nuclease-free water. Immediately add 10 µL Quenching Solution. This serves as the undigested reference.

      • No Enzyme Control: 5 µL Sample, 4 µL Digestion Buffer, 1 µL Nuclease-free water. Incubate alongside the main reaction to check for non-enzymatic degradation.

      • Digestion Reaction: 5 µL Sample, 4 µL Digestion Buffer.

    • Rationale: Including T=0 and No Enzyme controls is critical for trustworthiness. It ensures that any observed changes are due to enzymatic activity and not sample instability under the incubation conditions.

  • Enzyme Addition and Incubation:

    • Prepare a fresh dilution of SVPDE in Digestion Buffer (e.g., 0.1 units/µL).

    • To start the reaction, add 1 µL of the diluted SVPDE to the "Digestion Reaction" tubes. Do not add to T=0 or No Enzyme controls.

    • Mix gently and incubate all tubes at 37°C.

    • Rationale: Using a freshly diluted enzyme ensures consistent activity. 37°C is the optimal temperature for SVPDE activity.

  • Time Course and Quenching:

    • At specified time points (e.g., 15 min, 60 min, 120 min, and overnight), take an aliquot from the "Digestion Reaction" and quench it by adding a 2-fold excess of Quenching Solution (EDTA).

    • Store quenched samples at -20°C until analysis.

    • Rationale: A time course experiment provides kinetic information. A 3'-5' linked oligo should show rapid digestion, while a 2'-5' linked one will show resistance over time. EDTA chelates Mg²⁺ ions, which are essential cofactors for the nuclease, thereby instantly stopping the reaction.

  • HPLC Analysis:

    • Set up an HPLC method with a suitable gradient to separate the starting material, potential intermediates, and final mononucleotide products.[21][22]

    • Example Gradient: 5% to 50% Mobile Phase B over 20 minutes.

    • Set the UV detector to 260 nm.

    • Inject equal volumes of each quenched time point and control.

    • Rationale: IP-RP HPLC is excellent for separating oligonucleotides based on both charge and hydrophobicity, allowing for clear resolution of the parent molecule from its smaller digestion products.

Data Interpretation and Expected Results

The power of this method lies in the direct comparison of the chromatograms from the test sample against the controls.

Sample Expected HPLC Profile Over Time Interpretation
Positive Control (3'-5' linked) The peak corresponding to the full-length oligo rapidly decreases, with a concurrent increase in peaks corresponding to 5'-mononucleotides. Digestion should be near-complete by the final time point.The enzyme and buffer system are active and working as expected. This validates the assay conditions.
Test Sample (Contains 2'-5' linkage) The full-length oligo peak decreases, but digestion stalls, leading to the accumulation of a major, stable intermediate fragment. Complete conversion to mononucleotides is not observed.The oligonucleotide contains at least one nuclease-resistant linkage, strongly indicative of a 2'-5' bond.
Test Sample (Contains only 3'-5' linkages) The profile will be identical to the Positive Control, showing complete digestion to mononucleotides.The oligonucleotide contains only nuclease-sensitive 3'-5' linkages.
No Enzyme Control The chromatogram at the final time point should be identical to the T=0 sample, showing only the intact full-length oligo peak.The sample is stable under the experimental conditions, and no non-enzymatic degradation has occurred.

By analyzing the size of the resistant fragment (e.g., via mass spectrometry or comparison to synthetic standards), the precise location of the 2'-5' linkage can often be determined.

Conclusion

Validating the phosphodiester linkage isomerism is a non-negotiable step in the research and development of oligonucleotide-based therapeutics and tools. While sophisticated techniques like NMR and X-ray crystallography provide definitive structural data, the phosphodiesterase digestion assay offers a highly reliable, cost-effective, and functionally informative method suitable for routine analysis and quality control. By employing a self-validating protocol with appropriate positive and negative controls, researchers can confidently determine the presence and impact of critical 2'-5' linkages, accelerating the development of next-generation nucleic acid technologies.

References

  • cGAS–STING cytosolic DNA sensing pathway - Wikipedia. Wikipedia. [Link]

  • Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2′,5′) pA(3′,5′)p] and targeting by antiviral DMXAA. Cell. [Link]

  • Krasheninnikov, I. A., et al. (2023). At the Crossroads of the cGAS-cGAMP-STING Pathway and the DNA Damage Response: Implications for Cancer Progression and Treatment. MDPI. [Link]

  • Gao, P., et al. (2013). Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA. PubMed Central (PMC). [Link]

  • Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. PubMed. [Link]

  • Kwon, J., & Bakhoum, S. F. (2020). The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer. Journal of Experimental Medicine. [Link]

  • Li, T., et al. (2020). Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response. Frontiers in Immunology. [Link]

  • Yu, X., et al. (2022). Structure-based mechanisms of 2′3′-cGAMP intercellular transport in the cGAS-STING immune pathway. PubMed Central (PMC). [Link]

  • Wang, J., et al. (2024). The structural basis for 2'-5'/3'-5'-cGAMP synthesis by cGAS. Nature Communications. [Link]

  • Pritchard, C. V., et al. (2002). Quantitation of Oligonucleotides by Phosphodiesterase Digestion Followed by Isotope Dilution Mass Spectrometry: Proof of Concept. ACS Publications. [Link]

  • Gao, F., et al. (2022). Activation of STING Based on Its Structural Features. Frontiers in Immunology. [Link]

  • Bütikofer, M., et al. (2022). Linkage analysis of the reaction product ab through digestion with nuclease P1. ResearchGate. [Link]

  • Viazovkina, E., et al. (1995). Oligoribonucleotides containing 2',5'-phosphodiester linkages exhibit binding selectivity for 3',5'-RNA over 3',5'-ssDNA. Nucleic Acids Research. [Link]

  • Paramasivam, M., et al. (2020). Effect of 2′-5′/3′-5′ phosphodiester linkage heterogeneity on RNA interference. PubMed Central (PMC). [Link]

  • Fujimoto, M., et al. (1974). Substrate Specificity of Nuclease P1. Agricultural and Biological Chemistry. [Link]

  • Pritchard, C. V., et al. (2002). Quantitation of oligonucleotides by phosphodiesterase digestion followed by isotope dilution mass spectrometry: proof of concept. PubMed. [Link]

  • O'Donoghue, E., et al. (2005). A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry. PubMed. [Link]

  • Thomson, J. B., et al. (1995). Chemical and enzymatic properties of bridging 5′- S -phosphorothioester linkages in DNA. Nucleic Acids Research. [Link]

  • Gan, J., et al. (2014). Structural insights into the effects of 2′-5′ linkages on the RNA duplex. PubMed Central (PMC). [Link]

  • 2'-5' Linked Oligonucleotides. Glen Research. [Link]

  • Koerner, D. R., & Sinsheimer, R. L. (1959). On the specificity of the snake venom phosphodiesterase. Annals of the New York Academy of Sciences. [Link]

  • Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. Agilent. [Link]

  • Sheng, J., et al. (2017). Structural insights into RNA duplexes with multiple 2΄-5΄-linkages. Nucleic Acids Research. [Link]

  • Hydrolysis of 3', 5'-cAMP by venom phosphodiesterase. ResearchGate. [Link]

  • HPLC Method for Analysis of Oligonucleotides dt 5 mer on BIST A Column. SIELC. [Link]

  • Pan, H., et al. (2023). The evolution and structure of snake venom phosphodiesterase (svPDE) highlight its importance in venom actions. eLife. [Link]

  • RP-HPLC Purification of Oligonucleotides. University of Southampton. [Link]

  • Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. Knowledge at UChicago. [Link]

  • Menaa, F. (2014). Phosphodiesterases (PDEs) from Snake Venoms: Therapeutic Applications. ResearchGate. [Link]

  • Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Agilent. [Link]

    • In your opinion, what techniques or methods might become more important in the analysis of oligonucleotides? Bioanalysis Zone. [Link]

  • Kurata, M., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. MDPI. [Link]

  • Towards the enzymatic synthesis of oligonucleotides: part I. Manufacturing Chemist. [Link]

Sources

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